Hydroxy-PEG16-Boc
Beschreibung
Eigenschaften
Molekularformel |
C39H78O19 |
|---|---|
Molekulargewicht |
851.0 g/mol |
IUPAC-Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C39H78O19/c1-39(2,3)58-38(41)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-30-54-32-34-56-36-37-57-35-33-55-31-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-40/h40H,4-37H2,1-3H3 |
InChI-Schlüssel |
WXQNBVUETAEZHW-UHFFFAOYSA-N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Hydroxy-PEG16-t-butyl ester |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Characterization of Hydroxy-PEG16-Boc: A Technical Guide to NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG16-Boc is a heterobifunctional polyethylene glycol (PEG) linker critical in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2] The linker component of a PROTAC, in this case, this compound, is a key determinant of the molecule's physicochemical properties, such as solubility and cell permeability, and plays a crucial role in the formation of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The precise chemical structure and purity of the linker are paramount for the efficacy and reproducibility of the final PROTAC molecule.
This technical guide provides an in-depth overview of the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It includes predicted quantitative data, detailed experimental protocols, and a workflow for its application in PROTAC synthesis.
Molecular Structure and Properties
-
Chemical Name: tert-butyl 1-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48-hexadecaoxahenpentacontan-51-oate
-
Molecular Formula: C₃₉H₇₈O₁₉
-
Molecular Weight: 851.03 g/mol
-
CAS Number: 2592433-80-0
NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR are used to confirm the presence of the key functional groups: the terminal hydroxyl group, the Boc protecting group, and the polyethylene glycol chain.
Predicted ¹H NMR Data
The following table summarizes the predicted proton NMR chemical shifts for this compound. These values are based on typical chemical shifts for similar functional groups and PEG structures.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | ~1.44 | s | 9H |
| -CH₂-CH₂-OH (terminal) | ~3.70 | t | 2H |
| -O-CH₂-CH₂-O- (PEG backbone) | ~3.64 | s | 60H |
| -CH₂-COO- (adjacent to ester) | ~3.79 | t | 2H |
| -OH | Variable, broad singlet | br s | 1H |
Predicted ¹³C NMR Data
The predicted carbon NMR data provides further confirmation of the molecular structure.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -C (CH₃)₃ (Boc) | ~28.3 |
| -O-C (CH₃)₃ (Boc quaternary) | ~80.6 |
| -C H₂-OH (terminal) | ~61.0 |
| -O-C H₂-C H₂-O- (PEG backbone) | ~70.5 |
| -C H₂-COO- (adjacent to ester) | ~69.0 |
| -C OO- (ester carbonyl) | ~172.0 |
| -NH-C OO- (carbamate carbonyl) | ~155.2 |
Mass Spectrometric Characterization
Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition. Electrospray ionization (ESI) is a common technique for the analysis of PEG compounds.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+Na]⁺ | 874.02 |
| [M+K]⁺ | 890.12 |
| [M+H]⁺ | 852.03 |
| [M-Boc+H]⁺ | 752.03 |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound into a clean, dry vial.
-
Add 0.6-0.7 mL of a high-purity deuterated solvent, such as chloroform-d (CDCl₃), that has been dried over molecular sieves.
-
Gently vortex or swirl the vial until the sample is completely dissolved.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it clearly.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Number of Scans: 16-64
-
Pulse Program: Standard single pulse
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Number of Scans: 1024 or more
-
Pulse Program: Proton-decoupled single pulse
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz for ¹H NMR).
-
Perform a Fourier Transform.
-
Phase the spectrum manually or automatically.
-
Apply a baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (LC-MS with ESI Source)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL in the mobile phase.
LC-MS Parameters:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
Desolvation Gas Flow: 6-10 L/min
-
Mass Range: 100-1000 m/z
-
Data Analysis: The resulting mass spectrum should be analyzed for the presence of the predicted parent ions, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. The isotopic distribution pattern should also be consistent with the molecular formula C₃₉H₇₈O₁₉.
Application in PROTAC Synthesis: A Workflow
This compound serves as a versatile linker for the synthesis of PROTACs. The terminal hydroxyl group can be functionalized to attach to a ligand for the target protein, while the Boc-protected amine can be deprotected to couple with a ligand for an E3 ligase.
References
Solubility Profile of Hydroxy-PEG16-Boc in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of Hydroxy-PEG16-Boc (t-butyl-N-(57-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48-hexadecaoxaoctacontan-1-yl)carbamate), a heterobifunctional linker commonly utilized in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of direct quantitative solubility data for this specific molecule, this document offers a robust predictive assessment based on the physicochemical properties of its constituent parts and data from structurally analogous molecules.
Predictive Solubility Analysis
The solubility of this compound is governed by the interplay of its distinct structural domains:
-
tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group enhances solubility in lipophilic organic solvents.
-
Polyethylene Glycol (PEG) Linker (PEG16): The sixteen-unit polyethylene glycol chain is highly flexible and hydrophilic, contributing significantly to solubility in a wide array of polar organic solvents. The PEG chain's capacity to form hydrogen bonds is a key factor in its solubility profile.
-
Terminal Hydroxyl (-OH) Group: The alcohol functional group contributes to the molecule's polarity and ability to act as a hydrogen bond donor, further enhancing solubility in protic and polar aprotic solvents.
Based on these features, this compound is anticipated to exhibit good solubility in a range of common organic solvents.
Inferred Solubility Data
| Solvent Classification | Solvent | Predicted Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High |
| N,N-Dimethylformamide (DMF) | High | |
| N,N-Dimethylacetamide (DMAC) | High | |
| Acetonitrile (ACN) | Moderate to High | |
| Chlorinated | Dichloromethane (DCM) | High |
| Chloroform | High | |
| Alcohols | Methanol | Moderate |
| Ethanol | Moderate | |
| Isopropanol | Low to Moderate | |
| Ethers | Tetrahydrofuran (THF) | Moderate |
| Diethyl Ether | Low | |
| Hydrocarbons | Toluene | Low |
| Hexanes | Low | |
| Aqueous | Water | Moderate to High |
Experimental Protocol for Solubility Determination
For applications requiring precise solubility values, it is recommended that researchers perform their own solubility tests. The following is a general experimental protocol for determining the solubility of a compound like this compound.
Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a defined temperature (e.g., room temperature).
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, DCM, Methanol, Water)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
HPLC or UV-Vis spectrophotometer (for quantitative analysis)
Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) into a series of vials.
-
Add a measured volume of the selected solvent (e.g., 100 µL) to each vial to create a high-concentration slurry.
-
-
Equilibration:
-
Vortex the vials vigorously for 1-2 minutes.
-
Allow the solutions to equilibrate at a constant temperature for a set period (e.g., 24 hours) to ensure saturation. Intermittent shaking or stirring is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet any undissolved solid.
-
-
Analysis of the Supernatant:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved this compound using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. The result can be expressed in mg/mL or g/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
This guide provides a foundational understanding of the solubility characteristics of this compound. For critical applications, the experimental validation of solubility in the specific solvent systems to be used is strongly advised.
An In-depth Technical Guide to the Mechanism of Action of Hydroxy-PEG16-Boc in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action and application of Hydroxy-PEG16-Boc, a heterobifunctional linker critical in the field of bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will elucidate the roles of the terminal hydroxyl and Boc-protected amine functionalities, detail the chemical strategies for their sequential activation and conjugation, and provide standardized experimental protocols. Quantitative data from analogous PEGylation and deprotection reactions are summarized to provide a practical framework for researchers. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to enhance understanding.
Core Concepts: The Role of this compound in Bioconjugation
This compound is a heterobifunctional linker that features a hydroxyl (-OH) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, separated by a 16-unit polyethylene glycol (PEG) spacer. This architecture allows for the sequential and controlled conjugation of two different molecules.
The PEG spacer is a hydrophilic and biocompatible polymer that offers several advantages in bioconjugation.[1] Its inclusion can enhance the solubility and stability of the resulting conjugate, reduce immunogenicity, and provide a flexible spacer arm to minimize steric hindrance between the conjugated molecules.[1]
The terminal hydroxyl group serves as a versatile handle for the first conjugation step. It is not inherently reactive with common functional groups on biomolecules and therefore requires chemical activation to a more reactive species.[2][3]
The Boc-protected amine provides a latent reactive site. The Boc group is a stable protecting group under a variety of reaction conditions, allowing for the selective reaction of the activated hydroxyl terminus.[4] Subsequent removal of the Boc group under acidic conditions reveals a primary amine, which can then be used for the second conjugation reaction.[4][5]
Mechanism of Action: A Two-Stage Conjugation Process
The utility of this compound lies in its ability to facilitate a two-stage conjugation process, which is fundamental to the synthesis of complex biomolecules like PROTACs.
Stage 1: Activation of the Hydroxyl Group and First Conjugation
The inert terminal hydroxyl group must first be activated to facilitate conjugation. Common activation strategies include:
-
Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base converts the hydroxyl group into a good leaving group (tosylate), which can then be displaced by a nucleophile.
-
Conversion to an N-Hydroxysuccinimide (NHS) Ester: The hydroxyl group can be carboxylated and then activated with N-hydroxysuccinimide to form an NHS ester. NHS esters are highly reactive towards primary amines on biomolecules, forming stable amide bonds.[6]
-
Oxidation to an Aldehyde: Mild oxidation of the primary alcohol yields an aldehyde, which can then react with primary amines to form a Schiff base. This intermediate is subsequently reduced to a stable secondary amine linkage.[7]
The choice of activation chemistry depends on the functional groups present on the first binding partner (e.g., a ligand for a target protein).
Stage 2: Boc Deprotection and Second Conjugation
Once the first conjugation is complete, the Boc protecting group is removed from the other terminus of the PEG linker. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][5] The deprotection reaction is generally fast and occurs at room temperature.
The newly exposed primary amine is a potent nucleophile and can be readily conjugated to the second binding partner (e.g., an E3 ligase ligand). Common conjugation strategies for the amine group include:
-
Amide Bond Formation: Reaction with a molecule containing an activated carboxyl group, such as an NHS ester or an acid chloride, to form a stable amide bond.[8]
-
Reductive Amination: Reaction with an aldehyde or ketone to form an imine, which is then reduced to a stable secondary amine.[9]
Data Presentation: Quantitative Insights into PEGylation and Deprotection
Table 1: Representative Quantitative Data for PEGylation Reactions
| Parameter | Value | Conditions | Reference |
| PEGylation Yield | 45% (4 PEG molecules) | Cytochrome c with mPEG-NHS (1:25 molar ratio), pH 7, 15 min | [10] |
| PEGylation Yield | 34% (8 PEG molecules) | Cytochrome c with mPEG-NHS (1:25 molar ratio), pH 7, 15 min | [10] |
| Reaction Rate Constant (k1) | 0.002–0.016 L/mol·min | Lysozyme with 5 kDa PEG-aldehyde | [7] |
| Reaction Rate Constant (k1) | 0.009–0.3 L/mol·min | scFv with 5 kDa PEG-aldehyde | [7] |
| Protein Adsorption Reduction | 90% | Polystyrene nanoparticles with 3.4 kDa PEG |
Table 2: Representative Quantitative Data for Boc Deprotection
| Parameter | Value | Conditions | Reference |
| Deprotection Time | ~30 minutes | 80% aqueous Trifluoroacetic Acid (TFA) at room temperature | [11] |
| Yield | 88% | Crude mixture treated with Trifluoroacetic Acid (TFA) | [4] |
| Common Reagents | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | Dissolved in an organic solvent like dichloromethane (DCM) or ethyl acetate |
Experimental Protocols
The following are detailed, generalized protocols for the key experimental steps involving a heterobifunctional PEG linker like this compound.
Protocol 1: Activation of the Hydroxyl Group via Conversion to an NHS Ester
-
Carboxylation of the Hydroxyl Terminus:
-
Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add succinic anhydride and a base (e.g., triethylamine or DMAP).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction and purify the resulting carboxylated PEG linker using appropriate chromatographic techniques.
-
-
NHS Ester Formation:
-
Dissolve the carboxylated PEG linker in an anhydrous solvent (e.g., DMF or DCM).
-
Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction at room temperature for 4-12 hours.
-
Filter to remove the urea byproduct (if using DCC) and purify the NHS-activated PEG linker.
-
Protocol 2: First Conjugation to an Amine-Containing Molecule
-
Reaction Setup:
-
Dissolve the amine-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).
-
Dissolve the NHS-activated PEG linker in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF).
-
-
Conjugation:
-
Add the dissolved PEG linker to the solution of the amine-containing molecule. A molar excess of the PEG linker (e.g., 5-20 fold) is typically used.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker and other reagents.
-
Protocol 3: Boc Deprotection
-
Reaction Setup:
-
Dissolve the Boc-protected PEG conjugate in a suitable organic solvent such as dichloromethane (DCM).
-
-
Deprotection:
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
-
Workup:
-
Evaporate the solvent and TFA under reduced pressure.
-
The resulting amine salt can be used directly in the next step or neutralized with a mild base.
-
Protocol 4: Second Conjugation to a Carboxylic Acid-Containing Molecule
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in an anhydrous solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA).
-
-
Conjugation:
-
Add the deprotected amine-PEG conjugate to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 2-12 hours.
-
-
Purification:
-
Purify the final bioconjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) or other suitable chromatographic methods.
-
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the use of this compound in bioconjugation.
Caption: Bioconjugation workflow using this compound.
Caption: Chemical transformations of this compound.
Caption: PROTAC mechanism of action facilitated by a PEG linker.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 3. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Role of PEG linkers in PROTAC and ADC development
An In-Depth Technical Guide to the Role of PEG Linkers in PROTAC and ADC Development
Introduction
In the landscape of modern therapeutics, precision targeting of disease-causing molecules is paramount. Two leading modalities in this arena are Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). PROTACs are heterobifunctional molecules that hijack the cell's own protein disposal machinery to eliminate specific proteins, while ADCs use the specificity of antibodies to deliver potent cytotoxic payloads directly to cancer cells.[1][] The success of both platforms hinges on a critical, often underappreciated component: the chemical linker that connects the targeting and functional moieties.
Among the diverse chemical structures used for this purpose, polyethylene glycol (PEG) linkers have become a cornerstone technology. This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in the development of both PROTACs and ADCs. We will examine how their inherent properties influence molecular behavior, present quantitative data and detailed experimental protocols, and visualize key pathways and workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Core Properties of PEG Linkers
Polyethylene glycol is a polymer composed of repeating ethylene glycol units (-CH₂CH₂O-). Its widespread use in bioconjugation and drug delivery stems from a unique combination of advantageous physicochemical properties:
-
Hydrophilicity: The ether oxygens in the PEG backbone are hydrogen bond acceptors, making the polymer highly water-soluble. This property is crucial for improving the solubility of often hydrophobic PROTACs and ADC payloads.[3][4]
-
Biocompatibility and Low Immunogenicity: PEG is generally considered non-toxic and non-immunogenic, reducing the risk of adverse immune reactions and potentially leading to a longer circulation half-life for the therapeutic molecule.[5][6]
-
Flexibility: The PEG chain possesses significant conformational flexibility, allowing it to act as a dynamic spacer.[7] This flexibility can be critical for enabling the optimal orientation required for biological activity, such as the formation of a stable ternary complex in PROTACs.[8]
-
Tunability: PEG linkers can be synthesized in various, well-defined lengths (monodisperse dPEG®) or as polydisperse polymers, allowing for precise control over the distance between the two ends of the conjugate. This tunability is essential for optimizing a drug's efficacy and pharmacokinetic profile.[9]
Part 1: The Role of PEG Linkers in PROTAC Development
PROTACs function by bringing a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][10] The linker is not merely a spacer but an active contributor that critically influences the efficacy of the entire process.[7]
Key Functions of PEG Linkers in PROTACs:
-
Enhanced Solubility and Physicochemical Properties: A primary challenge in PROTAC design is the "rule of 5" defiance; these molecules are often large and lipophilic, leading to poor aqueous solubility and limited cell permeability.[11] PEG linkers impart hydrophilicity, improving the overall solubility of the PROTAC molecule and making it more compatible with physiological environments.[3][9]
-
Optimization of Ternary Complex Formation: The length, composition, and flexibility of the linker are paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][12] An optimal linker length allows the PROTAC to adopt a favorable conformation, while excessively long or short linkers can prevent effective complex formation, leading to a decrease in potency.[12]
-
Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations.[11] This folding can shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[11]
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The optimization of linker length is a critical, empirical process in PROTAC design. The following table summarizes illustrative data on how varying PEG linker length can impact the degradation efficiency of a PROTAC.
| PROTAC Target | E3 Ligase | Linker Composition & Length | DC₅₀ (Degradation) | Dₘₐₓ (Degradation) | Key Finding |
| BRD4 | VHL | JQ1-(PEG)n-VHL ligand (n=0 to 4) | n=3 showed optimal potency | ~90% | Linker length is critical; a PEG3 linker (12 atoms) provided the best balance for efficient ternary complex formation.[13] |
| Estrogen Receptor (ER) | pVHL | Estradiol-(linker)-pVHL ligand (varying atoms) | 16-atom chain was optimal | >80% | A significant effect of chain length on PROTAC efficacy was observed, with a 16-atom chain being most effective.[14] |
| CRBN | VHL | Pomalidomide-(linker)-VHL ligand | Weak degradation | Low | Exchanging a 9-atom alkyl chain for a PEG3 linker resulted in only weak degradation, implying that linker composition, not just length, is crucial.[13] |
| KRAS G12C | VHL | MRTX849-(linker)-VHL ligand | Potent degradation | High | A VHL-based PROTAC with an optimized linker rapidly and sustainably induces degradation of KRAS G12C, inhibiting the MAPK signaling pathway.[10] |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are highly system-dependent. This table provides a conceptual overview based on published findings.
Mandatory Visualizations: PROTAC Pathways and Workflows
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: PROTAC Development
Caption: A typical workflow for the design and evaluation of PROTACs.[15][16]
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the standard procedure for quantifying the degradation of a target protein in cells treated with a PROTAC.[17][18]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[17]
-
Prepare a serial dilution of the PROTAC compound in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).[17]
-
Aspirate the old medium and add the medium containing the PROTAC or vehicle control to the cells.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[17]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[17]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors directly to the wells.[18]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes with occasional vortexing.[18]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[18]
-
Transfer the supernatant (containing the protein) to a new tube and determine the protein concentration using a BCA assay.[17]
3. SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.[17]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[17]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[18]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[18]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
4. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system.[18]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control. This data can be used to generate a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[17]
Part 2: The Role of PEG Linkers in ADC Development
ADCs are a class of biotherapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule. The linker connecting the antibody and the payload is critical to the ADC's stability, pharmacokinetics, and therapeutic index.[19]
Key Functions of PEG Linkers in ADCs:
-
Enhanced Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads are highly hydrophobic. Conjugating them to an antibody can induce aggregation, a significant problem that can lead to immunogenicity, altered efficacy, and manufacturing challenges.[19][20] Hydrophilic PEG linkers effectively mask the payload's hydrophobicity, improving the ADC's solubility and preventing aggregation.[21]
-
Improved Pharmacokinetics (PK): The hydrophilic PEG linker can create a protective hydration shell around the payload.[21] This can reduce clearance by the reticuloendothelial system, leading to a longer circulation half-life, increased plasma concentration (AUC), and greater tumor accumulation.[4][5][22]
-
Enabling Higher Drug-to-Antibody Ratios (DAR): The hydrophobicity of the payload often limits the number of drug molecules that can be attached to an antibody (typically 3-4) before aggregation becomes an issue. By improving solubility, PEG linkers facilitate the successful conjugation of a higher number of drug molecules (DAR 8 or more), which can enhance potency, especially against tumors with low antigen expression.[5][23][24]
Data Presentation: Impact of PEG Linker Length on ADC Properties
The length of the PEG linker in an ADC can significantly influence its pharmacokinetic profile and, consequently, its therapeutic window.
| ADC Target | Payload | Linker Composition & Length | DAR | Impact on PK/Properties | Key Finding |
| Non-binding IgG | MMAE | Glucuronide-MMAE with PEG side chain (n=0 to 24) | 8 | Clearance decreased as PEG length increased, reaching a threshold at PEG8. | Longer PEG chains improve ADC exposure up to a certain point (PEG8), beyond which there is little additional benefit.[25] |
| CD30 | MMAE | Glucuronide-MMAE with PEG side chain (n=0 to 24) | 8 | PEG inclusion had no effect on in vitro potency (EC₅₀). | PEGylation primarily impacts in vivo PK properties rather than intrinsic in vitro cytotoxicity.[25] |
| Trop-2 | MMAE | Valine-Lysine-PAB with mPEG₂₄ side chain | 4 or 8 | The mPEG₂₄ ADC showed maximum hydrophilicity, stability, prolonged half-life, and enhanced tolerability. | Shielding a hydrophobic payload via PEGylation of the linker enhances both the therapeutic index and PK profile.[20] |
| HER2 | DM1 | Amide-linked with pendant PEG₁₂ (x2) | ~8 | Slower clearance rates and improved stability compared to a linear PEG₂₄ linker. | The configuration and positioning of PEG units (pendant vs. linear) are critical for optimizing ADC stability and pharmacokinetics.[22] |
Mandatory Visualizations: ADC Pathways and Workflows
Signaling Pathway: ADC Mechanism of Action
Caption: ADC internalization and payload release pathway.
Experimental Workflow: ADC Development
Caption: Experimental workflow for ADC synthesis and characterization.[19]
Experimental Protocol: Synthesis of an ADC via Lysine Conjugation
This protocol provides a representative method for synthesizing an ADC using a PEG linker that targets surface-accessible lysine residues on the antibody.[19][26]
1. Antibody Preparation:
-
Prepare the monoclonal antibody in a suitable conjugation buffer (e.g., phosphate buffer, pH ~7.4-8.0).
-
Ensure the antibody solution is free of any amine-containing contaminants (like Tris buffer) that could compete with the reaction.
2. Linker-Payload Activation (if necessary):
-
The PEG linker is typically functionalized with an amine-reactive group, such as an N-Hydroxysuccinimide (NHS) ester.[24] The other end of the linker is already attached to the cytotoxic payload.
-
Dissolve the NHS-ester-PEG-Payload conjugate in an appropriate organic solvent (e.g., DMSO) to prepare a stock solution.
3. Conjugation Reaction:
-
Add a calculated molar excess of the linker-payload solution to the antibody solution. The ratio will influence the final average DAR.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature or 4°C with gentle mixing. The NHS ester reacts with the primary amines of lysine residues on the antibody to form stable amide bonds.
4. Purification of the ADC:
-
Following the conjugation reaction, the crude mixture will contain the ADC, unreacted linker-payload, and potentially aggregated antibody.
-
Purify the ADC using a size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system to remove unconjugated linker-payload and other impurities.
-
The purified ADC is then exchanged into a suitable formulation buffer for storage.
5. Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS). HIC can separate species with different numbers of conjugated drugs.
-
Aggregation: Analyze the level of high molecular weight species (aggregates) using Size-Exclusion Chromatography (SEC).[27]
-
Purity and Identity: Confirm the identity and purity of the ADC using methods like SDS-PAGE and Mass Spectrometry.
-
In Vitro Function: Assess the binding affinity of the ADC to its target antigen (e.g., via ELISA) and its cytotoxic potency in antigen-positive cell lines.[25]
Conclusion
PEG linkers are a vital and versatile tool in the development of advanced therapeutics like PROTACs and ADCs. Far from being simple spacers, they are active molecular components that profoundly influence the physicochemical properties, pharmacokinetics, and ultimate efficacy of these complex molecules. In PROTACs, PEG linkers are instrumental in enhancing solubility and optimizing the critical ternary complex formation required for protein degradation. In ADCs, they mitigate the hydrophobicity of potent payloads, reducing aggregation, improving PK profiles, and enabling higher, more effective drug loading. The continued rational design and optimization of PEG linker technology, including fine-tuning of length, composition, and architecture, will undoubtedly continue to accelerate the development of safer and more effective targeted therapies.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. precisepeg.com [precisepeg.com]
- 4. purepeg.com [purepeg.com]
- 5. adcreview.com [adcreview.com]
- 6. nbinno.com [nbinno.com]
- 7. chempep.com [chempep.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. purepeg.com [purepeg.com]
- 27. pubs.acs.org [pubs.acs.org]
An In-depth Guide to the Boc Protecting Group in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex assembly of molecules for pharmaceutical and biotechnological applications. Among these, the tert-butyloxycarbonyl (Boc) group stands out as one of the most widely used protecting groups for amines due to its stability and ease of removal under specific conditions.[1][2][3] When combined with Polyethylene Glycol (PEG) linkers—polymers celebrated for their ability to improve the solubility, stability, and pharmacokinetic profiles of therapeutic agents—the Boc group becomes an indispensable tool.[4][5][6] This technical guide provides a comprehensive overview of the chemistry, application, and experimental protocols associated with Boc-protected PEG linkers in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][8][9][10]
Core Chemistry: The Role and Mechanism of the Boc Group
The primary function of the Boc group is to temporarily "mask" the nucleophilicity and basicity of an amine functional group on a PEG linker.[11] This prevention of unwanted side reactions is critical during multi-step syntheses, allowing for selective modification of other functional groups on the linker or attached molecules.[2]
1.1. Mechanism of Boc Protection
The introduction of the Boc group onto an amine is typically achieved through a nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), which is the most common Boc-donating reagent.[1][12] The reaction is generally performed in the presence of a base to neutralize the protonated amine intermediate.[13] This process is highly efficient and proceeds under relatively mild conditions.[1]
1.2. Mechanism of Boc Deprotection
The Boc group is prized for its acid lability.[14] Deprotection is an acid-catalyzed hydrolysis that occurs readily under moderate acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), while remaining stable to basic and nucleophilic reagents.[2][] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which typically fragments into isobutylene and a proton. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.[12][16]
Applications in Bioconjugation and Drug Delivery
The true utility of Boc-protected PEG linkers lies in their application as heterobifunctional spacers. These linkers possess two different reactive groups at their termini, enabling the sequential and controlled conjugation of distinct molecular entities.[][17] A common example is a Boc-NH-PEG-COOH linker, where the Boc-protected amine is inert while the carboxylic acid is activated (e.g., as an NHS ester) to react with an amine on a target molecule.[4] Following this first conjugation, the Boc group is removed to reveal a new, reactive amine for the second conjugation step.
This strategy is fundamental in several advanced therapeutic areas:
-
Antibody-Drug Conjugates (ADCs): PEG linkers in ADCs enhance the solubility and stability of the conjugate.[5] Boc protection allows for the precise, stepwise attachment of the cytotoxic payload and the antibody.
-
PROTACs: In PROTACs, a PEG linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[8] The Boc group facilitates the controlled synthesis of these complex hetero-bifunctional molecules.
-
PEGylation: PEGylation improves the pharmacokinetic properties of therapeutic proteins and peptides.[4][] Boc-protected PEG reagents allow for site-specific modifications.
Experimental Protocols & Data
Successful synthesis relies on robust and well-characterized experimental procedures. The following sections provide detailed methodologies and quantitative data for the protection and deprotection of amines in PEG linkers.
3.1. Protocol 1: Boc Protection of an Amine-Terminated PEG
This protocol describes a general procedure for the Boc protection of a primary amine on a PEG linker using di-tert-butyl dicarbonate.
Methodology:
-
Dissolution: Dissolve the amine-terminated PEG derivative (1 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of water/THF.[1][14]
-
Base Addition: Add a suitable base (1.5 equivalents). Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate for aqueous systems.[1][13][19]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.5-2.0 equivalents) to the solution.[1][19] The reaction is often performed at room temperature.
-
Reaction: Stir the mixture for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[19]
-
Work-up:
-
If using an organic solvent, dilute the mixture and wash with a mild aqueous acid (e.g., 0.1 N HCl) to remove excess base, followed by a wash with saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.
-
-
Characterization: Confirm the structure and purity of the product using ¹H NMR (observing the characteristic singlet for the tert-butyl protons at ~1.4 ppm) and Mass Spectrometry.[20]
| Parameter | Reagent/Solvent | Typical Molar Ratio (to Amine) | Notes |
| Boc Source | Di-tert-butyl dicarbonate (Boc₂O) | 1.5 - 2.0 | Most common and efficient reagent.[1] |
| Base | Triethylamine (TEA), DIPEA | 1.5 - 3.0 | Used in organic solvents to scavenge acid.[19] |
| Sodium Bicarbonate (NaHCO₃) | 1.5 - 3.0 | Used for reactions in aqueous or biphasic systems.[14] | |
| Solvent | Dichloromethane (DCM), THF | N/A | Common organic solvents.[1][14] |
| Water / THF | N/A | Suitable for water-soluble PEG derivatives.[1][14] | |
| PEG-400 | N/A | Can act as an eco-friendly reaction medium.[11][21] |
3.2. Protocol 2: Boc Deprotection of a PEG Linker
This protocol outlines a standard procedure for the acidic cleavage of a Boc protecting group.
Methodology:
-
Dissolution: Dissolve the Boc-protected PEG linker in an appropriate solvent, typically anhydrous dichloromethane (DCM), to a concentration of 0.1-0.2 M.[20]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v in DCM).[20] For substrates sensitive to the tert-butyl cation byproduct, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[20][22]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[3][20]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[20]
-
Co-evaporate with toluene (x3) to remove residual traces of TFA.[20]
-
The resulting amine TFA salt can be used directly or neutralized by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[20]
-
Alternatively, the deprotected product can be precipitated by adding a non-polar solvent like diethyl ether.[20]
-
-
Characterization: Confirm the complete removal of the Boc group using ¹H NMR (disappearance of the signal at ~1.4 ppm) and verify the mass of the deprotected product by LC-MS.[20]
| Acidic Reagent | Concentration / Solvent | Temperature | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM | 0°C to RT | 1 - 2 hours | The most common and effective method.[12][20][23] |
| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane | RT | 1 - 4 hours | An alternative to TFA; dioxane should be used with caution.[14][20] |
| Oxalyl Chloride | 3 equiv. in Methanol | RT | 1 - 4 hours | A milder method reported for diverse substrates.[3] |
3.3. Troubleshooting Guide
Even with established protocols, challenges can arise. The following table summarizes common issues and potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient acid strength or concentration.- Inadequate reaction time or temperature.- Steric hindrance from a high MW PEG chain. | - Increase acid concentration (e.g., from 20% to 50% TFA).- Extend the reaction time and monitor progress.- Consider a stronger acid system like 4M HCl in dioxane.[20] |
| Side Product Formation | - Alkylation of nucleophilic sites on the substrate by the t-butyl cation byproduct.- Degradation of other acid-sensitive functional groups. | - Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture.[20][22]- Use milder deprotection conditions if possible (e.g., lower temperature, different acid).[3] |
| Difficulty Isolating Product | - Product is a salt that is difficult to handle.- Product is highly water-soluble. | - Precipitate the product from the reaction mixture by adding a non-polar solvent (e.g., diethyl ether).[20]- For water-soluble products, consider ion-exchange chromatography to isolate the free amine.[20] |
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is a vital component in the synthetic chemist's toolbox, especially for the construction of functional PEG linkers. Its robust stability under a wide range of conditions, coupled with its clean and efficient removal under moderate acid, provides the orthogonality required for complex, multi-step synthetic strategies.[3][23] The mastery of Boc protection and deprotection protocols enables researchers and drug developers to precisely engineer sophisticated bioconjugates, paving the way for next-generation therapeutics with enhanced efficacy and safety profiles.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc | BroadPharm [broadpharm.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. chempep.com [chempep.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 17. creativepegworks.com [creativepegworks.com]
- 19. rsc.org [rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 23. peptide.com [peptide.com]
The Hydrophilic Nature of PEG Spacers: A Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Poly(ethylene glycol) (PEG) spacers have become indispensable tools in the fields of bioconjugation, drug delivery, and materials science. Their remarkable hydrophilicity in aqueous media is the cornerstone of their utility, enabling significant improvements in the solubility, stability, and pharmacokinetic profiles of conjugated molecules. This technical guide provides an in-depth exploration of the hydrophilic properties of PEG spacers, offering quantitative data, detailed experimental protocols for characterization, and visualizations of key mechanisms where these properties are critical.
The Molecular Basis of PEG's Hydrophilicity
Poly(ethylene glycol) is a synthetic polyether with the repeating unit structure -(CH₂CH₂O)n-. Its profound hydrophilicity arises from the unique interaction between its ether oxygen atoms and water molecules. Each ether oxygen can form hydrogen bonds with surrounding water molecules, creating a tightly associated hydration shell along the polymer chain.[1][2] This structured water layer effectively increases the hydrodynamic radius of the PEGylated molecule and shields it from the surrounding biological environment. This "stealth" property is fundamental to many of its applications. The physical properties of PEG are a balance between the hydrophobic interactions of the ethylene units and the electrostatic interactions of the polar oxygen atoms.[3]
The key consequences of this extensive hydration include:
-
Enhanced Solubility: PEG spacers can be conjugated to hydrophobic drugs or proteins, dramatically increasing their solubility in aqueous solutions and preventing aggregation, which is a common challenge in formulation development.[2][4]
-
Reduced Immunogenicity: The hydration shell can mask antigenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response.[2]
-
Improved Pharmacokinetics: The increased size of PEGylated molecules reduces renal clearance, leading to a significantly longer circulation half-life in the bloodstream.[2][5]
-
Protein and Surface Resistance (Anti-Fouling): Surfaces modified with PEG resist nonspecific protein adsorption, a critical feature for medical devices, drug delivery nanoparticles, and diagnostic assays.[6]
Quantifying the Hydrophilicity of PEG Spacers
The hydrophilic character of PEG can be quantified through several physicochemical parameters. The following tables summarize key data for various PEG lengths, providing a comparative basis for linker selection and design.
Table 1: Water Solubility of Poly(ethylene glycol)
PEG is renowned for its excellent water solubility across a wide range of molecular weights.[7][8]
| PEG Molecular Weight (Da) | Approximate Water Solubility (at 20°C) | Citation(s) |
| 3,350 | ~670 mg/mL | [9] |
| 4,000 - 6,000 | ~630 mg/mL | |
| General (All Grades) | Highly soluble / Miscible in all proportions | [8] |
Table 2: Hydration Number of PEG Repeat Units
The hydration number refers to the number of water molecules that are tightly associated with each ethylene glycol monomer unit. Values in the literature vary based on the measurement technique, but consistently show significant water binding.
| PEG Molecular Weight (Da) | Hydration Number (Water Molecules per EO Unit) | Citation(s) |
| 200 | 1.0 | [10] |
| 1,000 | ~1.3 | [10] |
| 6,000 | 2 - 3 | [11] |
| 10,000 | ~1.5 | [10] |
| 20,000 | 1.6 | [10] |
Table 3: Partition Coefficients and Water Contact Angles
The partition coefficient (LogD or LogP) is a measure of a compound's differential solubility in a hydrophobic (octanol) and a hydrophilic (water) phase. A more negative value indicates greater hydrophilicity.[12] The water contact angle (WCA) measures the angle a water droplet makes with a surface; a lower angle signifies a more hydrophilic surface.
| PEG Moiety / Surface | Parameter | Value | Citation(s) |
| 68Ga-NOTA-PEG₂ -RM26 | LogD | -2.27 ± 0.07 | [3] |
| 68Ga-NOTA-PEG₃ -RM26 | LogD | -2.48 ± 0.04 | [3] |
| 68Ga-NOTA-PEG₄ -RM26 | LogD | -2.44 ± 0.06 | [3] |
| 68Ga-NOTA-PEG₆ -RM26 | LogD | -2.50 ± 0.09 | [3] |
| Pure PEG Film | Water Contact Angle (WCA) | 23° | [13] |
| Nanostructured PEG Surface | Water Contact Angle (WCA) | < 80° (Wenzel state) | [14] |
Experimental Protocols for Characterizing Hydrophilicity
Accurate characterization of PEGylated surfaces and conjugates is crucial for development and quality control. Below are detailed methodologies for two common techniques used to assess hydrophilicity and its functional consequences.
Protocol: Water Contact Angle (WCA) Measurement
This protocol describes the use of the sessile drop method to determine the static water contact angle of a PEG-modified surface, providing a direct measure of its wettability.
1. Materials and Equipment:
-
Contact Angle Goniometer with imaging system (e.g., Attension Theta Lite).[15]
-
High-purity water (e.g., Milli-Q or deionized).
-
Microsyringe with a flat-tipped needle.
-
The PEG-modified substrate and an unmodified control substrate.
-
Clean, flat, and vibration-free workspace.
2. Sample Preparation:
-
Ensure the substrate surface is clean and free of contaminants. If necessary, clean with a suitable solvent (e.g., isopropanol, ethanol) and dry completely with a stream of inert gas (e.g., nitrogen).
-
Place the substrate on the horizontal sample stage of the goniometer.[16]
3. Measurement Procedure:
-
Fill the microsyringe with high-purity water, ensuring no air bubbles are present.
-
Carefully lower the syringe until the needle is just above the substrate surface.
-
Dispense a small droplet of water (e.g., 3.5 µL) onto the surface to form a sessile drop.[15]
-
Retract the needle carefully to avoid disturbing the droplet.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Use the goniometer's software to analyze the image. The software will fit a mathematical model (e.g., Young-Laplace) to the droplet shape and calculate the contact angle at the three-phase contact line.[17]
-
Record measurements at multiple locations on the surface (at least 3-5 spots) to ensure reproducibility and assess surface homogeneity.
-
Calculate the average contact angle and standard deviation.
4. Data Interpretation:
-
A low contact angle (< 90°, typically < 30° for highly hydrophilic surfaces) indicates successful PEGylation and a hydrophilic surface.
-
Compare the WCA of the PEG-modified surface to the unmodified control to quantify the change in hydrophilicity.
Protocol: Quartz Crystal Microbalance with Dissipation (QCM-D) for Protein Adsorption
This protocol details the use of QCM-D to measure the anti-fouling properties of a PEGylated surface by quantifying the adsorption of protein in real-time.
1. Materials and Equipment:
-
QCM-D Instrument (e.g., QSense).
-
Sensor crystals (e.g., gold-coated or silica-coated, depending on the substrate for PEGylation).
-
PEG-coated sensor crystal and an uncoated control crystal.
-
Peristaltic pump and tubing.
-
Buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).[18]
-
Protein solution (e.g., 0.1 g/L Bovine Serum Albumin or β-casein in buffer).[19]
-
Temperature-controlled measurement chamber.
2. Experimental Workflow:
-
Mounting and Equilibration:
-
Mount the PEG-coated sensor crystal in the QCM-D chamber.
-
Set the temperature to the desired value (e.g., 25°C or 37°C).
-
Initiate a continuous flow of buffer solution over the sensor surface at a constant flow rate (e.g., 50-100 µL/min).
-
Monitor the changes in resonance frequency (Δf) and dissipation (ΔD) until a stable baseline is achieved. This indicates the system is equilibrated and the sensor surface is fully wetted.[18]
-
-
Protein Adsorption:
-
Switch the inflow from the buffer solution to the protein solution.[19]
-
Continue to record Δf and ΔD in real-time. Adsorption of protein onto the sensor surface will cause a decrease in frequency (due to added mass) and an increase in dissipation (due to the viscoelastic nature of the protein layer).[20]
-
Allow the protein solution to flow until the Δf and ΔD signals reach a plateau, indicating that the adsorption process has reached equilibrium.
-
-
Rinsing Step:
-
Data Analysis:
-
The change in frequency (Δf) is directly related to the change in adsorbed mass (including coupled water) via the Sauerbrey equation (for thin, rigid films).
-
The change in dissipation (ΔD) provides qualitative information about the structural properties (e.g., softness, viscoelasticity) of the adsorbed layer.
-
Compare the final Δf value for the PEG-coated sensor to the uncoated control. A significantly smaller frequency shift on the PEGylated surface demonstrates its resistance to protein adsorption.
-
Visualizing PEG's Role in Advanced Therapeutics
Graphviz diagrams are used below to illustrate logical and experimental workflows where the hydrophilic properties of PEG spacers are paramount.
Logical Pathway: From Molecular Properties to Biocompatibility
This diagram illustrates how the fundamental chemical structure of PEG leads to its critical function in promoting biocompatibility.
Caption: Logical flow from PEG's molecular structure to its functional biocompatibility.
Experimental Workflow: QCM-D Analysis of Anti-Fouling Surfaces
This diagram outlines the sequential steps involved in a typical QCM-D experiment to test the protein resistance of a PEG-coated surface.
Caption: Workflow for QCM-D analysis of protein resistance on a PEGylated surface.
Mechanism of Action: Antibody-Drug Conjugate (ADC)
This diagram illustrates the critical role of a PEG linker in the function of an Antibody-Drug Conjugate (ADC), from systemic circulation to intracellular drug release.
Caption: Mechanism of action for a PEG-linked Antibody-Drug Conjugate (ADC).
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 8. phexcom.com [phexcom.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Accurate quantification of hydration number for polyethylene glycol molecules [cpb.iphy.ac.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. users.aalto.fi [users.aalto.fi]
- 17. dropletlab.com [dropletlab.com]
- 18. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scialert.net [scialert.net]
- 20. biolinscientific.com [biolinscientific.com]
The Heterobifunctional Nature of Hydroxy-PEG16-Boc: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hydroxy-PEG16-Boc is a discrete polyethylene glycol (PEG) linker that embodies the principles of heterobifunctional chemistry, offering a versatile platform for the sequential conjugation of two different molecular entities. Its unique architecture, comprising a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine (-NHBoc) group, connected by a 16-unit ethylene glycol chain, provides a strategic advantage in the synthesis of complex biomolecules, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). The PEG backbone imparts favorable physicochemical properties such as enhanced solubility and biocompatibility, while the orthogonal protecting groups on the terminal functionalities allow for controlled, stepwise reactions. This guide provides a comprehensive overview of the core attributes of this compound, including its chemical properties, detailed experimental protocols for its use, and its application in advanced bioconjugation strategies.
Core Concepts: The Power of Heterobifunctionality
The primary utility of this compound lies in its heterobifunctional nature, which allows for the selective modification of its two distinct termini. This enables a researcher to first conjugate a molecule to one end of the PEG linker, and then, after a deprotection step, conjugate a second, different molecule to the other end. This level of control is crucial in applications such as PROTAC synthesis, where one end of the linker is attached to a ligand that binds to a target protein of interest (POI), and the other end is attached to a ligand that recruits an E3 ubiquitin ligase.[1]
The 16-unit PEG chain serves as a flexible spacer, and its length can be precisely tuned to optimize the spatial orientation and distance between the two conjugated molecules, which is often a critical parameter for biological activity.[2] The PEG linker also enhances the solubility and cell permeability of the final conjugate, addressing common challenges in drug development related to the poor physicochemical properties of large and often hydrophobic molecules.[1]
Data Presentation: Physicochemical and Reaction Properties
The quantitative data for this compound and its reactions are summarized in the tables below. These values are representative and may vary based on specific reagents and experimental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₇H₇₅NO₁₈ | [3] |
| Molecular Weight | 822.0 g/mol | [3] |
| CAS Number | 2592432-32-9 | [3] |
| Appearance | White to off-white solid or viscous oil | General Knowledge |
| Solubility | Soluble in water, DCM, DMF, DMSO | [1][4] |
| Purity | >95% | [5] |
Table 2: Representative Reaction Conditions and Monitoring Parameters
| Reaction | Reagents & Conditions | Monitoring | Typical Yield | Reference |
| Hydroxyl Activation (Tresylation) | Tresyl chloride (2.5 M excess), anhydrous pyridine, anhydrous DCM, 0°C to RT, 2 hours | TLC, ¹H NMR | >90% | [6] |
| Boc Deprotection | 20-50% TFA in DCM, 0°C to RT, 1-2 hours | TLC, LC-MS | >95% | [4] |
| Amine Coupling (to activated carboxyl) | HATU, DIPEA, DMF, RT, until completion | LC-MS | Variable | [1] |
| Amine Coupling (to NHS ester) | pH 7-9, Aqueous buffer/co-solvent, RT, 1-4 hours | HPLC, SDS-PAGE | Variable | [7] |
Experimental Protocols
Protocol 1: Activation of the Hydroxyl Terminus via Tresylation
This protocol describes the activation of the terminal hydroxyl group of this compound with tresyl chloride, rendering it highly reactive towards primary amines.[6]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Cold diethyl ether
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with stirring.
-
Slowly add tresyl chloride (2.5 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature for 1.5 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Confirm the structure and purity of the activated linker by ¹H NMR spectroscopy.
Protocol 2: Boc Deprotection of the Amine Terminus
This protocol details the removal of the Boc protecting group to expose the primary amine.[4]
Materials:
-
Boc-protected PEG linker (e.g., the product from a previous reaction with the hydroxyl group)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution (for neutralization, if required)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected PEG linker in DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Mandatory Visualizations
Caption: Sequential conjugation workflow using this compound.
Caption: Experimental workflow for Boc deprotection of PEG linkers.[4]
Caption: PROTAC-mediated protein degradation pathway.[1]
References
CAS number and molecular weight of Hydroxy-PEG16-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydroxy-PEG16-Boc, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Compound Identification and Properties
This compound is more precisely identified in chemical literature and supplier catalogs as N-Boc-PEG16-alcohol or t-Boc-Amido-PEG16-Alcohol . It features a polyethylene glycol (PEG) chain of 16 ethylene glycol units, conferring hydrophilicity and biocompatibility to the molecules it links. One terminus is capped with a hydroxyl (-OH) group, while the other is a tert-butyloxycarbonyl (Boc) protected amine. This Boc protecting group is stable under a variety of conditions but can be readily removed under mild acidic conditions to reveal a primary amine, allowing for sequential and controlled conjugation reactions.
The key attributes of N-Boc-PEG16-alcohol are summarized in the table below:
| Property | Value |
| Synonyms | This compound, t-Boc-Amido-PEG16-Alcohol |
| CAS Number | 159156-95-3, 2592432-32-9[1][2][3] |
| Molecular Formula | C₃₇H₇₅NO₁₈ |
| Molecular Weight | 822.00 g/mol [2][3] |
| Exact Mass | 821.5000 g/mol [2] |
| Purity | >95% to >98% (typical) |
| Appearance | To be determined (often a solid or viscous oil) |
| Storage Conditions | -20°C, dry and dark[2] |
Role in Therapeutic Development
The bifunctional nature of N-Boc-PEG16-alcohol makes it an invaluable tool in the synthesis of complex biomolecules. The PEG spacer enhances the solubility and stability of the resulting conjugate and can improve its pharmacokinetic profile.
Application in PROTAC Synthesis
PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to degrade specific target proteins. A PROTAC molecule typically consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. N-Boc-PEG16-alcohol is frequently used as a component of this linker to provide the necessary spacing and physical properties for the PROTAC to effectively bring the target protein and the E3 ligase into proximity.
Application in Antibody-Drug Conjugate (ADC) Synthesis
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. PEG linkers like N-Boc-PEG16-alcohol can be used to attach the drug to the antibody, enhancing the hydrophilicity of the final ADC, which can reduce aggregation and improve its in vivo performance.
Experimental Protocols
The following are generalized experimental protocols for the use of N-Boc-PEG16-alcohol in the synthesis of a PROTAC and an ADC. These should be adapted and optimized for specific molecules and experimental conditions.
Representative Protocol for PROTAC Synthesis
This protocol outlines a general workflow for synthesizing a PROTAC where N-Boc-PEG16-alcohol is used as a linker component.
-
Activation of the Hydroxyl Group:
-
Dissolve N-Boc-PEG16-alcohol in a suitable anhydrous solvent (e.g., dichloromethane, DCM).
-
Activate the terminal hydroxyl group for conjugation. A common method is conversion to a tosylate by reacting with tosyl chloride in the presence of a base like triethylamine (TEA) or pyridine.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and purify the activated linker (N-Boc-PEG16-OTs) by column chromatography.
-
-
Conjugation to the First Ligand (e.g., E3 Ligase Ligand):
-
Dissolve the activated linker and the E3 ligase ligand (containing a suitable nucleophile, e.g., a phenol or amine) in an appropriate solvent (e.g., dimethylformamide, DMF).
-
Add a base (e.g., potassium carbonate or diisopropylethylamine, DIPEA) to facilitate the nucleophilic substitution reaction.
-
Heat the reaction mixture as required and monitor for completion.
-
Purify the resulting intermediate (Boc-PEG16-E3 Ligand) by chromatography.
-
-
Deprotection of the Boc Group:
-
Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% TFA).
-
Stir the reaction at room temperature and monitor for the removal of the Boc group.
-
Once complete, remove the solvent and TFA under reduced pressure to yield the deprotected amine intermediate (H₂N-PEG16-E3 Ligand).
-
-
Conjugation to the Second Ligand (e.g., Target Protein Ligand):
-
Activate the carboxylic acid group of the target protein ligand using a coupling reagent such as HATU or EDC/NHS in a suitable solvent like DMF.
-
Add the deprotected amine intermediate to the activated ligand solution.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
-
Representative Protocol for ADC Synthesis (Conceptual)
This protocol describes a conceptual workflow for incorporating N-Boc-PEG16-alcohol into an ADC.
-
Linker-Payload Synthesis:
-
The N-Boc-PEG16-alcohol is first reacted with a cytotoxic drug that has a suitable functional group for conjugation to the linker's hydroxyl group (after activation) or amine group (after deprotection and modification). This creates a Boc-protected linker-drug conjugate.
-
-
Antibody Modification:
-
The monoclonal antibody is modified to introduce a reactive handle for conjugation. This can be achieved, for example, by reducing interchain disulfide bonds to generate free thiols.
-
-
Final Conjugation:
-
The Boc group on the linker-drug conjugate is removed.
-
The linker-drug is then modified to introduce a functional group that is reactive towards the modified antibody (e.g., a maleimide group to react with thiols).
-
The activated linker-drug is then incubated with the modified antibody under controlled conditions to form the final ADC.
-
The resulting ADC is purified using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody and small molecules.
-
Visualized Workflows and Pathways
General PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Deprotection and Amine Reactivity
Caption: The deprotection of the Boc group and subsequent amine reaction.
References
Methodological & Application
Application of Hydroxy-PEG16-Boc in Antibody-Drug Conjugate (ADC) Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker molecule, which connects these two components, is critical to the safety and efficacy of the ADC. Hydroxy-PEG16-Boc is a heterobifunctional linker containing a 16-unit polyethylene glycol (PEG) chain. The PEG component enhances the hydrophilicity of the ADC, which can lead to improved solubility, stability, and pharmacokinetic properties.[1][2][] The terminal hydroxyl (-OH) and Boc-protected amine (-NHBoc) groups allow for sequential and controlled conjugation of the drug and antibody, providing a versatile tool for ADC development.
Key Advantages of PEGylated Linkers in ADCs
The incorporation of PEG chains, such as in this compound, into ADC linkers offers several advantages:
-
Enhanced Solubility and Stability: PEG linkers can mitigate the hydrophobicity of the cytotoxic payload, reducing the propensity for aggregation and improving the overall stability of the ADC.[1][4][5]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can extend the circulation half-life of the ADC by creating a protective hydration shell, which reduces clearance by the reticuloendothelial system.[6][7]
-
Reduced Immunogenicity: By masking potential epitopes on the payload or linker, PEGylation can decrease the risk of an immune response against the ADC.[8]
-
Increased Drug-to-Antibody Ratio (DAR): The solubilizing effect of PEG allows for the attachment of a higher number of drug molecules per antibody without compromising the biophysical properties of the conjugate.[1]
Data Presentation
The following tables summarize representative quantitative data from studies on ADCs utilizing PEG linkers. While specific data for a PEG16 linker is not available, these tables illustrate the general trends observed with PEGylation in ADCs.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity
| ADC Construct | PEG Chain Length | Half-Life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) | Reference |
| ZHER2-SMCC-MMAE | None | 1.0 | 1.0 | [6][7] |
| ZHER2-PEG4K-MMAE | 4 kDa | 2.5 | 4.5 | [6][7] |
| ZHER2-PEG10K-MMAE | 10 kDa | 11.2 | 22.0 | [6][7] |
Table 2: Effect of Pendant PEG12 Linkers on the Stability of a Lysine-Conjugated ADC
| ADC Construct | Linker Type | Aggregation after Thermal Stress (%) | Monomer Loss after Thermal Stress (%) | Reference |
| ADC with non-PEGylated linker | Non-PEGylated | Higher | Higher | [5][9] |
| ADC with pendant PEG12 linker | Pendant PEG12 | Lower | Lower | [5][9] |
Experimental Protocols
The following protocols provide a general framework for the formulation of an ADC using a this compound linker. Optimization of specific reaction conditions may be necessary for different antibodies and payloads.
Protocol 1: Synthesis of the Drug-Linker Moiety
This protocol describes the activation of the hydroxyl group of this compound and its conjugation to a cytotoxic payload.
Materials:
-
This compound
-
Cytotoxic payload with a reactive functional group (e.g., carboxylic acid)
-
Activating agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS))
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Tert-Butyldimethylsilyl chloride (TBDMSCl) and imidazole (for protection of the hydroxyl group, if necessary)
-
Deprotection agent for the payload's protecting groups (if applicable)
-
Purification system (e.g., silica gel chromatography)
Procedure:
-
Protection of the Hydroxyl Group (Optional): If the payload chemistry is not compatible with a free hydroxyl group, protect the hydroxyl group of this compound using a suitable protecting group like TBDMS.
-
Activation of the Payload: If the payload contains a carboxylic acid, activate it using DCC and NHS in an anhydrous organic solvent to form an NHS ester.
-
Conjugation of Payload to Linker: React the activated payload with the free amine of a deprotected PEG linker (after Boc removal) or another suitable functional group on the linker.
-
Purification: Purify the drug-linker conjugate using silica gel chromatography to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the drug-linker moiety using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Preparation of the Antibody-Drug Conjugate
This protocol outlines the steps for conjugating the drug-linker moiety to a monoclonal antibody, typically targeting either cysteine or lysine residues.
A. Cysteine-Based Conjugation (Site-Specific)
Materials:
-
Monoclonal antibody (mAb) with engineered cysteine residues or accessible interchain disulfides
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
Drug-linker moiety with a thiol-reactive group (e.g., maleimide, activated after deprotection of the Boc group and subsequent modification)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP or DTT to generate free thiol groups. The amount of reducing agent will determine the number of available conjugation sites.
-
Drug-Linker Preparation:
-
Deprotect the Boc group from the drug-linker moiety using an acid such as trifluoroacetic acid (TFA).
-
Activate the newly formed amine with a maleimide-containing reagent to make it thiol-reactive.
-
-
Conjugation: Add the activated drug-linker to the reduced antibody solution. The maleimide groups will react with the free thiols on the antibody to form a stable thioether bond.
-
Quenching: Quench any unreacted maleimide groups with a quenching reagent like N-acetylcysteine.
-
Purification: Purify the ADC from unconjugated drug-linker and antibody using SEC or HIC.[10]
-
Characterization: Characterize the ADC for protein concentration, drug-to-antibody ratio (DAR), aggregation, and purity using techniques like UV-Vis spectroscopy, HIC, SEC, and Mass Spectrometry.[11][12]
B. Lysine-Based Conjugation (Non-Site-Specific)
Materials:
-
Monoclonal antibody
-
Drug-linker moiety with an amine-reactive group (e.g., NHS ester, formed after deprotection of the Boc group and activation)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
-
Purification system (e.g., SEC or Ion-Exchange Chromatography (IEX))
Procedure:
-
Drug-Linker Preparation:
-
Deprotect the Boc group from the drug-linker moiety using TFA.
-
Activate the resulting amine with an NHS ester-containing reagent.
-
-
Conjugation: React the activated drug-linker with the antibody in a suitable buffer. The NHS ester will react with the epsilon-amino groups of lysine residues on the antibody surface.
-
Purification: Purify the ADC using SEC or IEX to remove unconjugated drug-linker and antibody.[10]
-
Characterization: Characterize the ADC for protein concentration, DAR, aggregation, and purity.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol is to assess the potency of the newly formulated ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (expressing the antigen recognized by the mAb)
-
Control cell line (not expressing the antigen)
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium. Add the solutions to the cells.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72-96 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
Signaling Pathway for ADC Action
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Experimental Workflow for ADC Formulation and Characterization
Caption: Workflow for ADC formulation, characterization, and evaluation.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols: Esterification of the Hydroxyl Group on Hydroxy-PEG16-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug delivery and development to enhance the therapeutic properties of molecules. The covalent attachment of PEG chains can improve solubility, increase stability, and prolong the circulation half-life of peptides, proteins, and small molecule drugs. This document provides a detailed protocol for the esterification of the terminal hydroxyl group of Hydroxy-PEG16-Boc, a heterobifunctional PEG linker. The tert-butyloxycarbonyl (Boc) protecting group on the amine terminus allows for subsequent modification after deprotection, making this a versatile building block in the synthesis of complex drug delivery systems.
The described method is based on the Steglich esterification, a mild and efficient reaction that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly well-suited for substrates that may be sensitive to harsher reaction conditions.
Reaction Principle: The Steglich Esterification
The Steglich esterification is a condensation reaction between a carboxylic acid and an alcohol. The reaction is facilitated by a carbodiimide (DCC or EDC) and a nucleophilic catalyst (DMAP). The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack. While the alcohol can directly react with the O-acylisourea, this can be a slow process and a side reaction, the irreversible rearrangement to an N-acylurea, can occur, reducing the yield. DMAP acts as a more potent nucleophilic catalyst by reacting with the O-acylisourea to form a reactive acyl-pyridinium species ("active ester"). This intermediate does not undergo rearrangement and reacts rapidly with the alcohol to form the desired ester, regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming a dicyclohexylurea (DCU) byproduct, which is largely insoluble in many organic solvents and can be removed by filtration.
Experimental Protocols
Materials and Reagents
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix for MALDI-TOF MS
Detailed Protocol for the Esterification of this compound
This protocol describes the esterification of this compound with a generic carboxylic acid using DCC and DMAP.
-
Preparation:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the activated carboxylic acid.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution and stir until all components are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Reaction Initiation:
-
Dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C with continuous stirring.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., DCM/Methanol or EtOAc/Hexanes). The product spot should have a different Rf value than the starting materials.
-
Purification of the Boc-PEG16-Ester
-
Removal of Dicyclohexylurea (DCU):
-
After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to further precipitate the DCU.
-
Filter the mixture through a sintered glass funnel or a plug of celite to remove the precipitated DCU.
-
Wash the filter cake with a small amount of cold DCM to recover any product.
-
-
Work-up:
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
Dissolve the crude residue in a minimal amount of DCM.
-
-
Precipitation:
-
Slowly add the DCM solution to a large volume of cold diethyl ether with vigorous stirring to precipitate the PEGylated product.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether to remove any remaining soluble impurities.
-
-
Column Chromatography (Optional):
-
If further purification is required, the product can be purified by silica gel column chromatography. A gradient of methanol in dichloromethane is often an effective eluent system for PEGylated compounds.
-
-
Drying:
-
Dry the purified product under vacuum to remove all traces of solvent.
-
Data Presentation
The choice of coupling agent and reaction conditions can significantly impact the yield of the esterification. The following table summarizes typical yields for the esterification of PEGs with carboxylic acids using different carbodiimides.
| Coupling Agent | Additive | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| DCC | DMAP | DCM | 0 to RT | 80-95 | [1] |
| EDC | DMAP | DCM | RT | ~85 | [2] |
| DCC | HOBt | DMF | RT | ~51 | [2] |
| EDC | HOBt/DMAP | DMF | RT | ~72 | [2] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Characterization
¹H NMR Spectroscopy
¹H NMR is a powerful tool for confirming the structure of the esterified product. The following are characteristic chemical shifts (in CDCl₃) for the key protons:
-
Boc group: A singlet at approximately 1.44 ppm corresponding to the nine protons of the tert-butyl group.
-
PEG backbone: A complex multiplet or a singlet around 3.64 ppm corresponding to the methylene protons of the PEG chain.
-
Ester linkage: The methylene protons of the PEG adjacent to the newly formed ester will be shifted downfield to approximately 4.2-4.3 ppm.[3]
-
Amide proton (Boc-NH): A broad singlet around 5.0 ppm.[4]
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to determine the molecular weight of the PEGylated product.[5][6]
-
Sample Preparation: Mix the purified product with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), and spot it onto the MALDI target plate.[7]
-
Analysis: The mass spectrum will show a characteristic distribution of peaks, with each peak separated by 44 Da, corresponding to the repeating ethylene glycol unit. The most intense peak will represent the average molecular weight of the product. The successful esterification will be confirmed by a mass shift corresponding to the addition of the carboxylic acid moiety minus the mass of water.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the esterification of this compound.
Logical Relationship of Reagents in Steglich Esterification
Caption: Key intermediates and pathways in the Steglich esterification.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Hydroxy-PEG16-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Hydroxy-PEG16-Boc, a heterobifunctional polyethylene glycol (PEG) linker, in Boc-based solid-phase peptide synthesis (SPPS). The incorporation of a PEG spacer can enhance the solubility, bioavailability, and pharmacokinetic properties of synthetic peptides, making it a valuable tool in drug discovery and development.[1] This document outlines the principles, detailed experimental protocols, and expected outcomes when using this compound to introduce a hydrophilic 16-unit PEG chain into a peptide sequence.
Introduction to this compound in Peptide Synthesis
This compound, also known as Boc-NH-(PEG)16-COOH, is a monodisperse PEG linker featuring a Boc-protected amine at one terminus and a carboxylic acid at the other. This structure allows for its seamless integration into standard Boc-SPPS workflows. The carboxylic acid end can be coupled to the free N-terminus of a growing peptide chain on a solid support, while the Boc-protected amine can be deprotected to allow for further peptide elongation or the attachment of other moieties. The hydrophilic nature of the PEG chain can help to disrupt peptide aggregation during synthesis and improve the solubility of the final product.
The general strategy involves the use of acid-labile Boc protecting groups for the temporary protection of the α-amino groups and more stable protecting groups for the amino acid side chains. The Boc group is removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups require strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2]
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the use of this compound in SPPS. It is important to note that these values are representative and can vary depending on the specific peptide sequence, the solid support used, and the efficiency of each chemical step.
Table 1: Typical Coupling and Deprotection Parameters
| Parameter | Value/Condition | Notes |
| Resin Substitution Level | 0.3 - 0.8 mmol/g | A lower substitution is often preferred for longer or more complex peptides. |
| Boc Deprotection Reagent | 50% TFA in DCM | A short pre-wash followed by a longer deprotection step is common.[3] |
| Deprotection Time | 1-2 min (pre-wash), 15-20 min (deprotection) | |
| Neutralization Reagent | 10% DIEA in DCM or DMF | Performed after Boc deprotection to neutralize the protonated amine. |
| Coupling Reagents | HBTU/DIEA or DIC/HOBt | Standard activators for forming the amide bond. |
| This compound Equivalents | 2-4 equivalents (relative to resin substitution) | |
| Coupling Time | 1-4 hours | Can be monitored using a ninhydrin test for primary amines. |
| Coupling Efficiency (per step) | >99% | Crucial for the synthesis of high-purity peptides.[4] |
Table 2: Expected Yield and Purity
| Parameter | Typical Range | Factors Influencing Outcome |
| Crude Peptide Yield | 60-85% | Dependent on peptide length, sequence complexity, and number of steps. |
| Crude Peptide Purity (by HPLC) | 50-80% | Influenced by the efficiency of each coupling and deprotection step. |
| Final Purified Peptide Yield | 15-40% | Post-purification yield after techniques like RP-HPLC. |
Experimental Protocols
The following are detailed protocols for the key steps in solid-phase peptide synthesis incorporating this compound.
Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin for Boc-SPPS, such as Merrifield resin for C-terminal acids or MBHA resin for C-terminal amides.[3]
-
Swelling: Place the desired amount of resin in a reaction vessel. Wash the resin with DCM (3 x 10 mL/g of resin) to remove any impurities. Swell the resin in DCM or DMF (10-15 mL/g of resin) for at least 30 minutes with gentle agitation.
Boc Deprotection
This step is performed to remove the Boc protecting group from the N-terminus of the growing peptide chain.
-
Drain the solvent from the swollen resin.
-
Add a solution of 50% TFA in DCM (10 mL/g of resin) to the resin and agitate for 1-2 minutes (pre-wash).
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM (10 mL/g of resin) and agitate for 15-20 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL/g) and then DMF (3 x 10 mL/g).
Neutralization
This step is necessary to deprotonate the N-terminal ammonium trifluoroacetate salt before the coupling reaction.
-
To the washed resin, add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM or DMF (10 mL/g of resin).
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and repeat the step one more time.
-
Wash the resin thoroughly with DMF (5 x 10 mL/g) to remove excess base.
Coupling of this compound
This protocol describes the coupling of the PEG linker to the free N-terminus of the peptide-resin.
-
In a separate vial, dissolve this compound (2-4 equivalents relative to the resin substitution) and an activating agent such as HOBt (1-hydroxybenzotriazole) (equivalent to the linker) in DMF.
-
Add a coupling agent like DIC (N,N'-diisopropylcarbodiimide) (equivalent to the linker) to the solution and allow it to pre-activate for 5-10 minutes.
-
Alternatively, use a pre-packaged activating agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (equivalent to the linker) and add DIEA (2 equivalents to the linker).
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring the Coupling: To ensure the reaction is complete, perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling. If the test is positive (beads turn blue), the coupling step should be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
Final Cleavage and Deprotection
This procedure cleaves the synthesized peptide from the solid support and removes the side-chain protecting groups. Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the final synthesis cycle, wash the peptide-resin thoroughly with DMF and DCM and dry it under vacuum.
-
HF Cleavage:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to the resin. Scavengers are crucial to prevent side reactions with reactive amino acid side chains.
-
Stir the mixture at 0°C for 1-2 hours.
-
After the reaction, the HF is carefully removed by a stream of nitrogen.
-
-
TFMSA Cleavage (Alternative to HF):
-
Treat the resin with a solution of TFMSA/TFA/thioanisole.
-
After cleavage, the strong acid is removed by evaporation.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the precipitate several times with cold ether to remove scavengers and other small molecules.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a suitable aqueous buffer and purify it using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the PEGylated peptide.[5][6]
-
Visual Representations
Experimental Workflow
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis [scholarlycommons.pacific.edu]
Application Notes: PEGylation of Nanoparticles using Hydroxy-PEG16-Boc
References
- 1. researchgate.net [researchgate.net]
- 2. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. BJNANO - Engineered PEG–PCL nanoparticles enable sensitive and selective detection of sodium dodecyl sulfate: a qualitative and quantitative analysis [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Biotinylation Utilizing Hydroxy-PEG16-Boc Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the biotinylation of biomolecules, such as proteins and peptides, using a heterobifunctional Hydroxy-PEG16-Boc linker. This linker offers a versatile platform for multi-step bioconjugation strategies, including applications in targeted drug delivery, proteomics, and the development of PROTACs (Proteolysis Targeting Chimeras).
The this compound linker features a terminal hydroxyl group for initial conjugation to a biomolecule of interest, a 16-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc protecting group allows for the selective deprotection and subsequent biotinylation in a controlled, stepwise manner.
I. Overview of the Biotinylation Workflow
The biotinylation process using a this compound linker is a multi-step procedure that involves:
-
Activation of the Terminal Hydroxyl Group: The inert hydroxyl group of the PEG linker is chemically activated to facilitate its reaction with a functional group on the target biomolecule.
-
Conjugation to the Biomolecule: The activated linker is then covalently attached to the protein or peptide of interest.
-
Boc Group Deprotection: The Boc protecting group is removed from the conjugated linker to expose a primary amine.
-
Biotinylation: The newly exposed amine is then reacted with an activated biotin derivative to yield the final biotinylated biomolecule.
This sequential approach provides precise control over the conjugation process and is particularly advantageous in the synthesis of complex bioconjugates like PROTACs, where orthogonal chemistries are essential.
II. Experimental Protocols
The following protocols provide a general framework for the biotinylation of a protein using a this compound linker. Optimization of reaction conditions, such as reagent concentrations, incubation times, and temperature, may be necessary for specific applications and target biomolecules.
Protocol 1: Activation of the this compound Linker
This protocol describes the activation of the terminal hydroxyl group of the this compound linker using tresyl chloride, which converts it into a tresyl-activated PEG linker that is highly reactive towards primary amines.
Materials:
-
This compound Linker
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Cold Diethyl Ether
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound linker in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with stirring.
-
Slowly add a 2.5 molar excess of tresyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, followed by 1.5 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the tresyl-activated PEG linker by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the tresyl-activated this compound linker under vacuum and confirm its structure and purity using ¹H NMR spectroscopy.
Protocol 2: Conjugation of the Activated Linker to a Protein
This protocol details the conjugation of the tresyl-activated this compound linker to a protein containing accessible primary amine groups (e.g., lysine residues or the N-terminus).
Materials:
-
Tresyl-activated this compound linker
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction vessels
-
Gentle shaking/rocking platform
Procedure:
-
Dissolve the protein of interest in the appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the tresyl-activated this compound linker in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add the desired molar excess of the activated linker solution to the protein solution. A 10- to 50-fold molar excess is a common starting point. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle shaking.
-
Monitor the progress of the conjugation by SDS-PAGE, which will show an increase in the molecular weight of the protein upon PEGylation.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to react with any unreacted activated linker. Incubate for an additional 30 minutes.
-
Purify the protein-PEG-Boc conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and quenching buffer.
Protocol 3: Boc Deprotection of the Conjugated Linker
This protocol describes the removal of the Boc protecting group from the protein-PEG-Boc conjugate to expose the primary amine.
Materials:
-
Purified Protein-PEG-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Dichloromethane (DCM)
-
Nitrogen gas supply or lyophilizer
-
Dialysis or centrifugal filtration devices
Procedure:
-
Lyophilize the purified Protein-PEG-Boc conjugate to dryness.
-
Prepare a deprotection solution of 95% TFA, 2.5% water, and 2.5% TIS in DCM.
-
Resuspend the lyophilized conjugate in the deprotection solution, using a minimal volume to ensure complete dissolution.
-
Incubate the reaction on ice for 30-60 minutes.
-
Remove the TFA and DCM by evaporation under a stream of nitrogen or by lyophilization.
-
Immediately purify the deprotected Protein-PEG-Amine conjugate by dialysis or centrifugal filtration against PBS, pH 7.4, to remove residual TFA and scavengers.
Protocol 4: Biotinylation of the Protein-PEG-Amine Conjugate
This protocol details the final step of biotinylating the exposed primary amine on the protein-PEG-Amine conjugate using an NHS-activated biotin derivative.
Materials:
-
Purified Protein-PEG-Amine conjugate
-
NHS-Biotin (or a water-soluble variant like Sulfo-NHS-Biotin)
-
Amine-free buffer (e.g., PBS), pH 7.2-8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction vessels
Procedure:
-
Ensure the Protein-PEG-Amine conjugate is in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Prepare a fresh stock solution of NHS-Biotin in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add a 10- to 20-fold molar excess of the NHS-Biotin solution to the protein solution.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
Purify the final biotinylated protein conjugate by SEC or dialysis to remove unreacted biotin and quenching buffer.
III. Quantitative Data Presentation
The efficiency of each step in the biotinylation process can be assessed using various analytical techniques. The following tables provide an example of how to present the quantitative data. The values provided are illustrative and will vary depending on the specific biomolecule and reaction conditions.
Table 1: Reaction Efficiencies
| Step | Method of Analysis | Typical Efficiency (%) |
| Hydroxyl Activation | ¹H NMR | > 95% |
| Protein Conjugation | SDS-PAGE, Mass Spectrometry | 70-90% |
| Boc Deprotection | Mass Spectrometry | > 90% |
| Biotinylation | HABA Assay, Mass Spectrometry | 80-95% |
Table 2: Mass Spectrometry Analysis of Biotinylation
| Sample | Expected Mass (Da) | Observed Mass (Da) | Degree of Labeling (DOL) |
| Unmodified Protein | X | X | 0 |
| Protein-PEG-Boc | X + Mass of Linker | X + 957.2 | ~1 |
| Protein-PEG-Amine | X + Mass of Linker - 100.1 | X + 857.1 | ~1 |
| Biotinylated Protein | X + Mass of Linker - 100.1 + 226.3 | X + 1083.4 | ~1 |
Note: The mass of the this compound linker is approximately 857.2 Da. The mass of the Boc group is 100.1 Da. The mass addition from NHS-Biotin is 226.3 Da. The degree of labeling (DOL) can be determined by mass spectrometry, which can distinguish between unlabeled, single-labeled, and multi-labeled protein species.[1]
IV. Visualizations
Diagram 1: Experimental Workflow
Caption: A stepwise workflow for the biotinylation of a protein using a this compound linker.
Diagram 2: Application in PROTAC Synthesis
Caption: Logical workflow for the synthesis of a PROTAC using a this compound linker.
References
Application Notes and Protocols: Fluorescent Labeling with Hydroxy-PEG16-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG16-Boc is a heterobifunctional linker molecule featuring a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected primary amine, connected by a 16-unit polyethylene glycol (PEG) chain. The PEG component enhances hydrophilicity and biocompatibility, making it an ideal spacer for bioconjugation applications.[1][2] This molecule serves as a versatile tool for fluorescently labeling various target molecules, such as proteins, peptides, and other biomolecules, or for attachment to surfaces.
The strategic design of this linker allows for a two-step labeling process. First, the Boc protecting group is removed under acidic conditions to expose a primary amine.[3][4][5] This amine can then be covalently coupled to an amine-reactive fluorescent dye, most commonly an N-hydroxysuccinimide (NHS) ester.[6][7][8][9] This methodology provides a controlled and efficient way to introduce a fluorescent reporter group via a flexible, hydrophilic PEG spacer.
Principle of Fluorescent Labeling
The fluorescent labeling of a target molecule using this compound typically follows a two-stage process, as illustrated below. The first stage involves the deprotection of the Boc-protected amine to yield a reactive primary amine. The second stage is the conjugation of this amine with an amine-reactive fluorescent dye, such as a succinimidyl (NHS) ester.
Stage 1: Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal using strong acids like trifluoroacetic acid (TFA).[3][4] The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a trifluoroacetate salt.[3][10]
Stage 2: Amine-Reactive Dye Conjugation
The newly exposed primary amine on the PEG linker is nucleophilic and can react with various amine-reactive fluorescent dyes. N-hydroxysuccinimide (NHS) esters are among the most common reagents for this purpose.[6][7][8] The reaction involves the nucleophilic attack of the primary amine on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[] This reaction is highly pH-dependent, with optimal conditions typically between pH 8.3 and 8.5 to ensure the amine is deprotonated and thus reactive.[6][7][8]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate Hydroxy-PEG16-Amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Diethyl ether, cold
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1–0.5 M.
-
In a well-ventilated fume hood, add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA).[12] A common condition is a 25-50% solution of TFA in DCM.[3][12]
-
Stir the reaction mixture at room temperature for 1–2 hours.[12] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
To precipitate the product and remove residual TFA, add cold diethyl ether to the resulting oil or solid.
-
Collect the precipitated product, Hydroxy-PEG16-NH2·TFA salt, by filtration or decantation.
-
Wash the product with cold diethyl ether and dry it under a vacuum. The product can be used in the next step without further purification.[12]
Safety Precautions: Trifluoroacetic acid is highly corrosive and volatile. All steps involving TFA must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 2: Conjugation of Hydroxy-PEG16-Amine with an NHS Ester Fluorescent Dye
This protocol details the labeling of the deprotected Hydroxy-PEG16-Amine with a generic amine-reactive NHS ester dye.
Materials:
-
Hydroxy-PEG16-NH2·TFA salt (from Protocol 3.1)
-
Amine-reactive fluorescent dye (e.g., FITC-NHS, Cy5-NHS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of the NHS ester dye at 10 mg/mL in anhydrous DMF or DMSO. This should be done immediately before use as NHS esters can be moisture-sensitive.
-
Dissolve the Hydroxy-PEG16-NH2·TFA salt in the 0.1 M sodium bicarbonate buffer. The buffer's basic pH will neutralize the TFA salt and deprotonate the primary amine, making it reactive.[6][7]
-
Add the NHS ester dye solution to the PEG-amine solution while stirring. A molar excess of the dye (typically 1.2 to 5-fold) is recommended to ensure efficient labeling.
-
Incubate the reaction at room temperature for 1–4 hours, protected from light.[7]
-
(Optional) Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM and stirring for 15-30 minutes.
-
Purify the fluorescently labeled PEG conjugate from excess dye and reaction byproducts using an appropriate method such as size-exclusion chromatography (e.g., Sephadex G-25) or reversed-phase HPLC.[7][13]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the fluorescent labeling process. Note that actual results may vary depending on the specific dye and reaction scale.
Table 1: Boc Deprotection Conditions
| Parameter | Condition | Notes |
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A 25-50% TFA/DCM solution is commonly effective.[3][12] |
| Reaction Time | 1–2 hours | Monitor by TLC for completion.[12] |
| Temperature | Room Temperature | |
| Expected Yield | >95% (crude) | The product is typically used directly in the next step.[12] |
Table 2: NHS Ester Conjugation Parameters
| Parameter | Condition | Notes |
| pH | 8.3–8.5 | Crucial for deprotonating the amine for reactivity.[6][7][8] |
| Solvent | 0.1 M Sodium Bicarbonate Buffer | Other non-amine containing buffers like borate or phosphate can be used.[7] |
| Dye:PEG Molar Ratio | 1.2:1 to 5:1 | The optimal ratio should be determined empirically. |
| Reaction Time | 1–4 hours | Longer times may be needed but can increase hydrolysis of the NHS ester.[7] |
| Temperature | Room Temperature | |
| Purification Method | Size-Exclusion Chromatography or RP-HPLC | Effectively separates the labeled conjugate from free dye.[7][13] |
Visualizations
Diagrams
Caption: Experimental workflow for the two-stage fluorescent labeling process.
Caption: Signaling pathway of acid-catalyzed Boc deprotection.
Caption: Signaling pathway of amine reaction with an NHS ester dye.
References
- 1. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. ɑ-Hydroxy-ω-Boc Amino PEG [rapp-polymere.com]
- 6. biotium.com [biotium.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. stallardediting.com [stallardediting.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Boc deprotection of my PEG linker?
Incomplete Boc deprotection can stem from several factors, often related to reaction conditions and the inherent properties of the PEG linker itself.[1][2][3]
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid concentration is too low or its strength is inadequate, the reaction may not proceed to completion.[1] Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1][4]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough to achieve complete removal of the Boc group.[1][5] While many deprotections are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1][5]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thereby slowing down the reaction rate.[1][3]
-
Solvent Issues: The choice of solvent is critical. It must effectively solvate both the PEG-linker conjugate and the acid. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1]
Q2: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be employed to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to qualitatively track the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine, being more polar, will typically have a lower Rf value than the Boc-protected starting material.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise and quantitative assessment of the reaction, enabling the quantification of the starting material, the desired product, and any side products.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be utilized to observe the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which is typically found around 1.4 ppm.[1]
Q3: What are common side reactions during Boc deprotection and how can they be minimized?
The primary side reaction of concern is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation (t-Bu+) generated during the cleavage of the Boc group.[3][7] This can be particularly problematic for molecules containing electron-rich aromatic rings, thiols, or other nucleophilic functional groups.
To mitigate this, scavengers are added to the reaction mixture to trap the reactive tert-butyl cations.[2][3] Common scavengers include:
Q4: What is the recommended work-up procedure to isolate the deprotected PEG linker?
After the deprotection reaction is complete, the resulting product is typically an ammonium salt.[8] The work-up procedure aims to neutralize this salt and isolate the free amine.
-
Evaporation of Acid: For volatile acids like TFA, removal can be achieved under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help eliminate residual traces of TFA.[1][3]
-
Aqueous Workup: If the deprotected product is soluble in an organic solvent, the reaction mixture can be diluted and washed with a basic aqueous solution, such as saturated sodium bicarbonate, to neutralize the acid.[1][8] The organic layer is then dried and concentrated to yield the free amine.[1]
-
Precipitation: The deprotected PEG-linker, often as its ammonium salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[1][2]
Troubleshooting Guide
Issue: Incomplete Deprotection Observed
This troubleshooting workflow provides a systematic approach to addressing incomplete Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Temperature | Typical Duration |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[1][5] | Dichloromethane (DCM)[1] | 0°C to Room Temp[1] | 1-2 hours[1][5] |
| Hydrogen Chloride (HCl) | 4M[1] | 1,4-Dioxane[1] | Room Temperature | Varies |
| Trifluoroacetic Acid (TFA) | 95%[2][5] | Water/Scavenger Mix[2][5] | Room Temperature | 2-4 hours[2] |
Table 2: Common Scavengers and Their Concentrations
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5-5%[1][5] | Traps tert-butyl cations. |
| Water | 2.5%[2][5] | Can act as a scavenger. |
| Thioanisole | Varies | Scavenges free sulfonyl groups and suppresses alkylation.[9] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of a PEG Linker using TFA/DCM
This protocol outlines a standard procedure for the deprotection of a Boc-protected PEG linker in a solution phase.
Caption: Experimental workflow for Boc deprotection.
Methodology:
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]
-
If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
Co-evaporate with toluene (3x) to remove residual TFA.[1]
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
Protocol 2: Monitoring Deprotection by LC-MS
Methodology:
-
Prepare a calibration curve using known concentrations of the starting material and the expected product.[1]
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase that contains a neutralizing agent.[1]
-
Analyze the quenched aliquot by LC-MS.
-
Compare the peak areas of the starting material and the product to determine the extent of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. microsaic.com [microsaic.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
How to improve low yield in Hydroxy-PEG16-Boc conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Hydroxy-PEG16-Boc conjugation reactions. The focus is on forming an ester linkage between a hydroxyl-containing molecule and a Boc-protected PEG carboxylic acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this compound conjugation via esterification?
The conjugation of a hydroxyl-containing molecule (R-OH) to a Boc-protected PEG linker with a terminal carboxylic acid (Boc-NH-PEG16-COOH) typically proceeds via an esterification reaction. This reaction requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the hydroxyl group of your molecule. Common methods include carbodiimide-mediated coupling (e.g., Steglich esterification) and Mitsunobu reaction.
Q2: Which esterification method is more suitable for my application: Steglich or Mitsunobu?
The choice between Steglich esterification and the Mitsunobu reaction depends on the nature of your hydroxyl-containing molecule and the desired reaction conditions.
-
Steglich Esterification: This method is well-suited for a wide range of alcohols and is generally performed under mild, neutral conditions.[1][2] It is often the first choice for esterification due to its versatility.
-
Mitsunobu Reaction: This reaction is particularly useful for inverting the stereochemistry of a chiral secondary alcohol.[3][4] It proceeds under mild conditions but generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.[5]
Q3: What are the most common causes of low yield in this compound conjugation reactions?
Low yields in these conjugation reactions can often be attributed to several factors:
-
Presence of Water: Water can hydrolyze the activated PEG intermediate, leading to the regeneration of the unreactive carboxylic acid and reducing the overall yield.[6]
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of the coupling agents, catalyst, or the reactants themselves can lead to incomplete conversion or the formation of side products.[7]
-
Steric Hindrance: The bulky nature of the PEG chain or the substrate molecule can impede the reaction, slowing it down or preventing it from going to completion.[8]
-
Side Reactions: Undesired reactions, such as the formation of N-acylurea in Steglich esterification, can consume the activated PEG reagent and lower the yield of the desired ester.[9]
-
Degradation of Reagents: Coupling agents like DCC and EDC can degrade over time, especially if not stored under anhydrous conditions.
Q4: How can I monitor the progress of my conjugation reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.[1] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.
Q5: What is the best way to purify the final Boc-PEGylated conjugate?
Purification of the final product is crucial to remove unreacted starting materials, coupling agents, and byproducts. The most common purification methods include:
-
Silica Gel Column Chromatography: This is a widely used technique for purifying PEGylated compounds. A gradient elution with a solvent system like dichloromethane/methanol or chloroform/ethanol/isopropanol is often effective.[10]
-
Size Exclusion Chromatography (SEC): SEC is particularly useful for separating the larger PEGylated conjugate from smaller molecules like unreacted starting materials and byproducts.[]
-
Reverse Phase Chromatography (RP-HPLC): RP-HPLC can be used for both analytical and preparative scale purification of PEGylated molecules.[]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound conjugation reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugate Formation | Presence of moisture in reagents or solvents. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and store hygroscopic reagents (e.g., DCC, EDC) in a desiccator.[6] |
| Inefficient activation of the Boc-PEG-acid. | Use fresh, high-quality coupling agents. For Steglich esterification, ensure the correct stoichiometry of DCC/EDC and DMAP.[7] | |
| Steric hindrance at the reaction site. | Increase the reaction time or slightly elevate the temperature (monitor for side reactions). Consider using a longer PEG linker if steric hindrance is a significant issue. | |
| Incorrect reaction pH. | For carbodiimide-mediated reactions, the pH should be kept neutral to slightly acidic to favor the activation of the carboxylic acid. | |
| Formation of a White Precipitate (in Steglich Esterification) | Formation of dicyclohexylurea (DCU) byproduct. | DCU is a common byproduct of DCC-mediated reactions and is poorly soluble in many organic solvents.[12] It can typically be removed by filtration. |
| Difficult Purification | Co-elution of product and impurities. | Optimize the gradient and solvent system for column chromatography. Consider using a different purification technique (e.g., SEC if there is a significant size difference). |
| Streaking of PEGylated product on silica gel. | This is common due to the polar nature of PEG. Try using a more polar solvent system or a mixed solvent system (e.g., chloroform/ethanol/isopropanol) to improve separation.[10] | |
| Boc Group Instability | Acidic conditions during workup or purification. | Avoid strongly acidic conditions during the workup and purification steps to prevent premature deprotection of the Boc group. Use mild acids like citric acid for washing if necessary. |
Data Presentation
Table 1: Impact of Reagent Stoichiometry on Steglich Esterification Yield
| Boc-PEG-COOH (Equivalents) | Alcohol (Equivalents) | DCC/EDC (Equivalents) | DMAP (mol %) | Expected Yield Trend | Potential Issues |
| 1 | 1 - 1.5 | 1 - 1.2 | 5 - 10 | Moderate to High | Incomplete conversion if alcohol is limiting. |
| 1 | > 1.5 | 1 - 1.2 | 5 - 10 | High | Excess alcohol needs to be removed during purification. |
| 1 | 1 | > 1.5 | 5 - 10 | Moderate | Increased formation of N-acylurea byproduct.[9] |
| 1 | 1 | 1 | < 5 | Low | Slow reaction rate. |
Table 2: Influence of Reaction Parameters on Conjugation Efficiency
| Parameter | Condition | Effect on Yield | Rationale |
| Temperature | Too Low | Low | Slow reaction kinetics. |
| Optimal (e.g., Room Temp) | High | Favorable reaction rate without significant side reactions.[12] | |
| Too High | Decreased | Potential for side reactions and degradation of reactants. | |
| Reaction Time | Too Short | Low | Incomplete reaction. |
| Optimal | High | Allows the reaction to proceed to completion. | |
| Too Long | Decreased | Potential for byproduct formation and degradation.[1] | |
| Solvent | Protic Solvents (e.g., alcohols) | Low | Can compete with the hydroxyl substrate. |
| Aprotic, Anhydrous (e.g., DCM, DMF) | High | Provides a suitable environment for the reaction to proceed efficiently.[13] |
Experimental Protocols
Protocol 1: General Procedure for Steglich Esterification of a Hydroxyl-Containing Molecule with Boc-NH-PEG16-COOH
Materials:
-
Hydroxyl-containing molecule (R-OH)
-
Boc-NH-PEG16-COOH
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the hydroxyl-containing molecule (1 equivalent) and Boc-NH-PEG16-COOH (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0°C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane).
Protocol 2: General Procedure for Mitsunobu Reaction of a Hydroxyl-Containing Molecule with Boc-NH-PEG16-COOH
Materials:
-
Hydroxyl-containing molecule (R-OH)
-
Boc-NH-PEG16-COOH
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the hydroxyl-containing molecule (1 equivalent), Boc-NH-PEG16-COOH (1.2 equivalents), and PPh3 (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purification can be achieved by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of PEGylated Proteins and Peptides
Welcome to the technical support center for the purification of PEGylated proteins and peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the unique challenges associated with purifying these complex biomolecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying PEGylated proteins?
A1: The primary challenge stems from the heterogeneity of the PEGylation reaction mixture.[] This mixture often contains the desired mono-PEGylated protein, unreacted native protein, excess PEG reagent, and various undesired products such as multi-PEGylated species and positional isomers (where PEG is attached to different sites on the protein).[] These components can have very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques.[2]
Q2: How does PEGylation affect the properties of a protein relevant to purification?
A2: PEGylation significantly alters a protein's properties:
-
Increased Hydrodynamic Radius: The attachment of PEG chains dramatically increases the molecule's size in solution, which is the basis for separation by size-exclusion chromatography (SEC).[]
-
Charge Shielding: The neutral and flexible PEG chains can mask the surface charges of the protein.[] This "shielding" effect reduces the protein's interaction with ion-exchange (IEX) resins and is a key principle for separating PEGylated from non-PEGylated forms.[2]
-
Modified Hydrophobicity: PEGylation can alter the overall hydrophobicity of a protein, which can be exploited in hydrophobic interaction chromatography (HIC).[3]
Q3: Which chromatographic technique is best for purifying my PEGylated protein?
A3: The choice of technique depends on the specific separation goal. A multi-step approach is often necessary.[4]
-
Size-Exclusion Chromatography (SEC): Excellent for removing unreacted PEG and other small molecule impurities. It can also separate native protein from PEGylated forms, but its resolution for separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) is often limited, especially for larger PEG chains.[2]
-
Ion-Exchange Chromatography (IEX): This is the most widely used technique for purifying PEGylated proteins.[4] It is highly effective at separating species based on the degree of PEGylation (due to the charge shielding effect) and can even resolve positional isomers, which have subtle differences in surface charge distribution.[][5]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. It can be a powerful polishing step, particularly for separating positional isomers or removing aggregates.[6] Its effectiveness can depend on the size of the attached PEG, with larger PEGs (>20 kDa) often providing better separation.[4]
-
Reversed-Phase Chromatography (RPC): RPC offers high resolution and is particularly useful for analytical-scale separation of positional isomers.[] However, the use of organic solvents can potentially lead to protein denaturation, making it less ideal for preparative-scale purification of sensitive proteins.[7]
Purification Workflow and Challenges
The following diagrams illustrate a general workflow for PEGylated protein purification and the inherent challenges in the initial reaction mixture.
Caption: General experimental workflow for PEGylated protein purification.
Caption: Heterogeneity of a typical PEGylation reaction mixture.
Troubleshooting Guides
Section 1: Size-Exclusion Chromatography (SEC)
Q: My PEGylated protein has low recovery after SEC. What could be the cause?
A: Low recovery in SEC is often due to non-specific interactions between the PEGylated protein and the stationary phase.[8]
-
Problem: The PEG moiety or the protein itself may be interacting with the column matrix. This is a known issue with silica-based SEC columns.[8]
-
Solution:
-
Modify the Mobile Phase: Add modifiers to your mobile phase to disrupt these interactions. Common additives include arginine (e.g., 200-300 mM) or a small percentage of an organic solvent like isopropanol or ethanol (up to 10%).[8][9]
-
Change Column Matrix: If mobile phase modification is ineffective, consider switching to an SEC column with a different base matrix that is known to have lower non-specific binding.
-
Q: I'm seeing poor resolution between my native protein and the mono-PEGylated form. How can I improve this?
A: Poor resolution in SEC is a common challenge, especially when the PEG size is small.[2]
-
Problem: The difference in hydrodynamic radius between the native and PEGylated protein is not large enough for the column to resolve them effectively. SEC is generally less effective for separating species with only one PEG chain difference (n vs n+1) for degrees of PEGylation (n) greater than 3.[2]
-
Solution:
-
Optimize Flow Rate: Reduce the flow rate. A slower flow rate can increase the interaction time with the resin and improve resolution.[10]
-
Increase Column Length: Use a longer SEC column or connect two columns in series to increase the column volume and improve separation.[10]
-
Select Appropriate Pore Size: Ensure the pore size of your SEC resin is appropriate for the size range of your molecules.[10]
-
Switch Techniques: For this specific separation, IEX is often a much higher-resolution alternative to SEC.[11]
-
Q: My final product is aggregated after SEC purification. What happened?
A: Aggregation can be induced by the purification process itself.
-
Problem: High pressure from an excessive flow rate or suboptimal buffer conditions (pH, ionic strength) can cause protein instability and aggregation.[10]
-
Solution:
-
Reduce Flow Rate: Lower the flow rate to minimize pressure on the sample.[10]
-
Optimize Buffer: Screen different buffer conditions to find the optimal pH and ionic strength that maintains your protein's stability.
-
Work at Low Temperature: Perform all purification steps at 4°C to reduce the risk of aggregation.[10]
-
Section 2: Ion-Exchange Chromatography (IEX)
Q: Why does my PEGylated protein elute much earlier than the native protein in IEX?
A: This is the expected behavior and the principle behind IEX separation of PEGylated species.
-
Explanation: The attached neutral PEG chains shield the charged residues on the protein surface.[2] This reduces the net charge and weakens the electrostatic interaction with the IEX resin, causing the PEGylated protein to elute at a lower salt concentration (in gradient elution) compared to the more highly charged native protein.[2]
Q: I am struggling to separate positional isomers using IEX. What can I do?
A: Separating positional isomers is one of the most significant challenges in PEGylated protein purification because they have the same mass and only very subtle differences in surface charge.[12]
-
Problem: The charge difference between isomers is too small to be resolved by standard IEX columns and gradients.
-
Solution:
-
Shallow Gradient: Use a very shallow and long salt gradient to maximize the resolution between closely eluting peaks.
-
High-Resolution Media: Employ high-performance IEX resins with small particle sizes. Non-porous resins can offer better resolution for large molecules due to improved mass transfer kinetics.[13]
-
Alternative Techniques: Specialized techniques like membrane chromatography have shown promise in providing baseline resolution of positional isomers where traditional columns fail.[12] HIC can also sometimes resolve isomers.[6]
-
Q: The binding capacity of my IEX column for the PEGylated protein is very low compared to the native protein. Why?
A: A significant decrease in dynamic binding capacity (DBC) is a known consequence of PEGylation.
-
Problem: The large, flexible PEG chain can cause steric hindrance, preventing the protein from efficiently accessing the charged ligands within the pores of the resin.[14] This effect is more pronounced with larger PEG chains.[14]
-
Solution:
-
Choose Resins with Open Pore Structures: Resins with larger pores and more open structures, such as those based on agarose, tend to provide higher binding capacities for large PEGylated molecules.[14]
-
Optimize Binding Conditions: Carefully optimize the pH and conductivity of your loading buffer. A study on PEGylated lysozyme showed that optimizing binding conditions could increase the DBC by more than 20-fold.[15]
-
Consider Flow-Through Mode: If binding capacity is severely limited, consider operating in a flow-through mode where the PEGylated protein of interest does not bind, while more highly charged impurities (like the native protein) are captured by the resin.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
Quantitative Data Summary
The following tables summarize quantitative data from studies on PEGylated protein purification, providing a benchmark for expected outcomes.
Table 1: Comparison of IEX Resins for Matrix-Assisted PEGylation of Consensus Interferon (cIFN) [16]
| Ion-Exchange Resin | Yield of mono-PEGylated cIFN | Purity of mono-PEGylated cIFN |
| Macro cap Q | 75% | 99% |
| DEAE Fracto gel™ | 50% | 85% |
| DEAE Sepharose | 45% | 60% |
Table 2: Performance of an Analytical SEC Method for PEGylated GCSF [8]
| Parameter | Result |
| Linearity Range | 12.5 to 2,000 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 3.125 µg/mL |
| Limit of Quantitation (LOQ) | 12.5 µg/mL |
| Purity of Main Peak | >99% |
Key Experimental Protocols
Protocol 1: Purification of PEGylated Lysozyme using Cation-Exchange Chromatography (IEX)
This protocol is adapted from methods used for the separation of PEGylated lysozyme isoforms.[15]
-
Column & Buffers:
-
Column: TSKgel SP-5PW or Toyopearl GigaCap S-650M.[15]
-
Buffer A (Binding/Equilibration): 20 mM Sodium Phosphate, pH 6.0.
-
Buffer B (Elution): 20 mM Sodium Phosphate, 1.0 M NaCl, pH 6.0.
-
-
Sample Preparation:
-
After the PEGylation reaction, dilute the reaction mixture at least 4-fold with Buffer A to reduce the salt concentration and ensure binding to the column.[17]
-
Filter the sample through a 0.22 µm filter to remove any particulates.
-
-
Chromatography Steps:
-
Equilibration: Equilibrate the column with at least 5 column volumes (CVs) of Buffer A until the UV baseline is stable.
-
Loading: Load the prepared sample onto the column at a controlled flow rate.
-
Wash: Wash the column with 3-5 CVs of Buffer A to remove any unbound material (e.g., unreacted PEG).
-
Elution: Elute the bound species using a linear gradient from 0% to 50% Buffer B over 20 CVs. The PEGylated species will elute first, followed by the native lysozyme.
-
Regeneration: Regenerate the column with 100% Buffer B for 3-5 CVs, followed by re-equilibration with Buffer A.
-
-
Fraction Analysis:
-
Collect fractions throughout the elution gradient.
-
Analyze fractions by SDS-PAGE and/or analytical SEC to identify those containing the purified mono-PEGylated lysozyme.
-
Protocol 2: Removal of Unreacted PEG using Size-Exclusion Chromatography (SEC)
This protocol provides a general method for separating larger PEGylated proteins from smaller, unreacted PEG reagents.[10]
-
Column & Buffer:
-
Column: Select a column with a fractionation range appropriate for separating your PEGylated protein from the free PEG (e.g., Sephacryl S-300 for larger proteins).[18]
-
Mobile Phase (Buffer): Phosphate-buffered saline (PBS) or another buffer that ensures the stability and solubility of your protein. The buffer should contain at least 150 mM salt to prevent ionic interactions.[19]
-
-
System Preparation:
-
Degas the mobile phase thoroughly.
-
Equilibrate the SEC column with at least 2 CVs of the mobile phase at the intended flow rate.
-
-
Chromatography Steps:
-
Sample Preparation: Concentrate the PEGylation reaction mixture if necessary. Filter through a 0.22 µm syringe filter.
-
Injection: Inject a sample volume that is no more than 2-5% of the total column volume to avoid band broadening and ensure good resolution.[10]
-
Elution: Run the column isocratically (at a constant buffer composition) at a pre-determined, optimal flow rate.
-
Fraction Collection: Monitor the column eluate by UV absorbance at 280 nm. The PEGylated protein, being larger, will elute first. The smaller, unreacted PEG (which does not absorb at 280 nm but can sometimes be detected by a refractive index detector) will elute in later fractions.
-
Protocol 3: Polishing with Hydrophobic Interaction Chromatography (HIC)
This protocol is a polishing step, often used after IEX or SEC, to separate closely related species like positional isomers.[6]
-
Column & Buffers:
-
Column: A resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose).
-
Buffer A (Binding): High salt buffer, e.g., 20 mM Sodium Phosphate with 1.5 M Ammonium Sulfate, pH 7.0.
-
Buffer B (Elution): Low salt buffer, e.g., 20 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation:
-
Pool the fractions containing the PEGylated protein from the previous purification step.
-
Adjust the salt concentration of the sample to match Buffer A by adding a concentrated stock of ammonium sulfate. This is critical for binding to the HIC resin.
-
-
Chromatography Steps:
-
Equilibration: Equilibrate the column with at least 5 CVs of Buffer A.
-
Loading: Load the salt-adjusted sample onto the column.
-
Wash: Wash with 3-5 CVs of Buffer A.
-
Elution: Elute the bound proteins using a reverse linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CVs. Species will elute in order of increasing hydrophobicity.
-
Regeneration: Wash the column with water followed by Buffer B, and store according to the manufacturer's instructions.
-
-
Fraction Analysis:
-
Analyze collected fractions by analytical chromatography (e.g., RP-HPLC or analytical IEX) and SDS-PAGE to identify the fractions containing the product at the desired purity.
-
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Fast and high-resolution fractionation of positional isomers of a PEGylated protein using membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go-jsb.co.uk [go-jsb.co.uk]
- 14. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical and preparative separation of PEGylated lysozyme for the characterization of chromatography media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluating the ion exchange chromatography for matrix-assisted PEGylation and purification of consensus interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. repositorio.uchile.cl [repositorio.uchile.cl]
- 19. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Optimizing Hydroxy-PEG16-Boc Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of Hydroxy-PEG16-Boc to various molecules.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind coupling this compound to a molecule?
The coupling of this compound typically involves the formation of an ester or amide bond. The free hydroxyl group on the PEG chain can be reacted with a carboxylic acid on the target molecule, or the Boc-protected amine can be deprotected to a primary amine and then reacted with an activated carboxylic acid. The choice of strategy depends on the functional groups available on the target molecule and the desired final conjugate.
Q2: What are the most common coupling agents for this type of reaction?
Carbodiimides are the most frequently used coupling agents for forming amide or ester bonds. The most common examples are:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, ideal for reactions in aqueous buffers.
-
DCC (N,N'-Dicyclohexylcarbodiimide): Soluble in organic solvents and often used in organic synthesis. The byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents, which can simplify purification.[1]
These are often used in combination with additives like N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (DMAP) to increase efficiency and minimize side reactions.[2][3]
Q3: Why is N-hydroxysuccinimide (NHS) often used with EDC?
EDC reacts with a carboxylic acid to form an active O-acylisourea intermediate.[4] This intermediate can react directly with an amine or alcohol, but it is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid.[4][5] It can also rearrange to a stable, unreactive N-acylurea.[6] NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester.[4][5] This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.[5]
Q4: Can I couple the hydroxyl group of this compound directly to a carboxylic acid?
Yes, it is possible to form an ester linkage between the hydroxyl group of the PEG and a carboxylic acid on your molecule of interest.[2] This reaction is typically facilitated by coupling agents like DCC or EDC, often with the addition of a catalyst such as DMAP.[3]
Q5: What are the key parameters to control for a successful coupling reaction?
Several factors influence the success of the coupling reaction:
-
pH: The pH of the reaction is critical. For EDC/NHS coupling to an amine, the activation of the carboxylic acid is most efficient at a slightly acidic pH (around 4.5-6.0), while the subsequent reaction with the amine is favored at a physiological to slightly basic pH (7.2-8.5).
-
Stoichiometry: The molar ratio of the PEG reagent, the molecule to be coupled, and the coupling agents is crucial. An excess of the activated species can lead to side reactions.
-
Solvent: The choice of solvent depends on the solubility of the reactants. Common solvents include dichloromethane (DCM), dimethylformamide (DMF), and for water-soluble compounds, aqueous buffers like MES or PBS.[7]
-
Temperature and Reaction Time: These parameters are interdependent. Reactions are often started at a lower temperature (e.g., 0°C) and then allowed to warm to room temperature. The reaction time can range from a few hours to overnight.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient activation of the carboxylic acid. | - Ensure your coupling agents (EDC, DCC) are fresh and have been stored under anhydrous conditions. - Optimize the pH for the activation step (typically pH 4.5-6.0 for EDC). - Increase the molar equivalents of the coupling agents. |
| Hydrolysis of the activated species. | - If using EDC in an aqueous environment, add NHS or Sulfo-NHS to form a more stable intermediate.[5] - Perform the reaction in an anhydrous organic solvent if your reactants are soluble. | |
| Steric hindrance. | - Increase the reaction time and/or temperature. - Consider using a coupling agent known to be effective for sterically hindered molecules, such as HATU. | |
| Side reactions. | - For carbodiimide-mediated reactions, a major side reaction is the formation of an N-acylurea byproduct.[6] Using NHS can help minimize this. - If coupling to a molecule with both an amine and a hydroxyl group, the more nucleophilic amine will preferentially react at neutral to slightly basic pH. | |
| Formation of Multiple Products/Side Products | Reaction with non-target functional groups. | - If your target molecule has multiple reactive sites, consider using protecting groups for the sites you do not want to react. The Boc group on your PEG is one example of a protecting group. |
| Di-PEGylation or polymerization. | - Adjust the stoichiometry to use a lower molar equivalent of the PEG reagent relative to your target molecule. | |
| Difficulty in Purifying the Final Product | Presence of unreacted starting materials. | - Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. - Use a purification method appropriate for the size and properties of your product, such as size exclusion chromatography or dialysis. |
| Contamination with coupling agent byproducts (e.g., DCU). | - If using DCC, the DCU byproduct is largely insoluble in many organic solvents and can be removed by filtration.[1] - For EDC, the urea byproduct is water-soluble and can be removed by aqueous workup or dialysis.[1] |
Experimental Protocols
Protocol 1: General Procedure for Coupling a Carboxylic Acid to the Hydroxyl Group of this compound via Steglich Esterification
This protocol is suitable for reactions in organic solvents.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture under stirring.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or precipitation from a solvent like diethyl ether.
Protocol 2: General Procedure for Deprotection of Boc Group and Coupling to a Carboxylic Acid
This protocol involves a two-step process: first, the removal of the Boc protecting group, followed by the coupling reaction.
Step 1: Boc Deprotection
-
Dissolve the this compound in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the TFA and DCM under reduced pressure.
-
The resulting amine can be precipitated with cold diethyl ether and washed to remove residual TFA.
Step 2: EDC/NHS Coupling
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Dissolve the deprotected Hydroxy-PEG16-amine in a reaction buffer (e.g., PBS, pH 7.4).
-
Add the activated carboxylic acid solution to the amine solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified by dialysis, size exclusion chromatography, or other appropriate methods.
Data Presentation
Table 1: Recommended Reagent Ratios for Coupling Reactions
| Reaction Type | PEG Reagent | Target Molecule | Coupling Agent (e.g., EDC/DCC) | Additive (e.g., NHS/DMAP) |
| Esterification (DCC/DMAP) | 1.2 eq. | 1 eq. | 1.2 eq. | 0.1 eq. |
| Amide Coupling (EDC/NHS) | 1.2 eq. | 1 eq. | 1.5 eq. | 1.5 eq. |
Table 2: Recommended Solvents and pH for Different Coupling Chemistries
| Coupling Chemistry | Recommended Solvent(s) | Optimal pH Range |
| DCC/DMAP Esterification | Dichloromethane (DCM), Dimethylformamide (DMF) | N/A (Anhydrous) |
| EDC/NHS Amide Coupling | MES Buffer (for activation), PBS or Bicarbonate Buffer (for coupling) | Activation: 4.5 - 6.0, Coupling: 7.2 - 8.5 |
Visualizations
Caption: General experimental workflows for esterification and amide coupling of this compound.
Caption: A troubleshooting decision tree for addressing low product yield in coupling reactions.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with Hydroxy-PEG16-Boc conjugates
Welcome to the technical support center for Hydroxy-PEG16-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful use of these linkers in your experiments.
Frequently Asked Questions (FAQs)
Q1: I thought PEGylation was supposed to increase water solubility. Why is my this compound conjugate poorly soluble in aqueous solutions?
A1: While the polyethylene glycol (PEG) chain does significantly enhance hydrophilicity and water solubility, the overall solubility of the conjugate is a balance of all its components.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group is hydrophobic and can reduce aqueous solubility. Furthermore, if the conjugate is attached to a particularly hydrophobic molecule (like a small molecule inhibitor), this can counteract the solubilizing effect of the PEG chain. The final solubility is determined by the collective physicochemical properties of the entire conjugate.
Q2: What is the role of the Boc group in the solubility characteristics of the conjugate?
A2: The t-butoxycarbamate (Boc) group is a bulky, hydrophobic protecting group for amines.[4] Its presence can decrease the molecule's overall polarity, leading to reduced solubility in polar solvents like water and increased solubility in organic solvents. The Boc group is intentionally used to prevent unwanted reactions during synthesis and can be removed under acidic conditions to reveal a primary amine, which will alter the solubility profile of the molecule.[5][6]
Q3: Can I expect the solubility to change after deprotection of the Boc group?
A3: Yes, you should expect a significant change in solubility. Removal of the hydrophobic Boc group exposes a primary amine. This amine can be protonated in acidic or neutral aqueous solutions, forming a charged ammonium salt which is typically much more soluble in water than the neutral, Boc-protected precursor.
Q4: In which types of solvents is a this compound conjugate generally soluble?
A4: Due to its amphiphilic nature, a this compound conjugate generally exhibits good solubility in a range of polar organic solvents.[7] These include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols like methanol or ethanol.[8] It may have limited solubility in purely aqueous buffers but dissolving it in a minimal amount of a water-miscible organic solvent first usually facilitates its subsequent dissolution in aqueous media.
Troubleshooting Guide
Problem: My lyophilized this compound conjugate powder will not dissolve when I add my aqueous buffer directly.
-
Possible Cause: The hydrophobic portions of the conjugate (the Boc group and any attached hydrophobic molecule) are preventing direct dissolution in the aqueous medium.
-
Solution: Employ a co-solvent technique.
-
First, dissolve the lyophilized powder in a minimal volume of a water-miscible polar aprotic solvent such as DMSO or DMF.
-
Gently vortex or sonicate the vial to ensure the conjugate is completely dissolved, resulting in a clear stock solution.[9]
-
Slowly add this stock solution dropwise to your desired aqueous buffer while vortexing to prevent precipitation.[9]
-
Problem: The conjugate dissolved in an organic solvent, but precipitated when I added it to my aqueous buffer.
-
Possible Cause 1: The final concentration of the conjugate in the aqueous buffer is above its solubility limit.
-
Solution 1: Prepare a more dilute final solution. Try reducing the concentration by a factor of 2 or 10 and observe if the precipitate still forms.
-
Possible Cause 2: The pH of the aqueous buffer is not optimal for the solubility of your specific conjugate.
-
Solution 2: Although the Boc-protected conjugate is uncharged, the pH can influence the solubility of the entire molecule it is attached to. Test the solubility in a small range of buffers with different pH values (e.g., pH 6.5, 7.4, 8.0) to identify the optimal condition.
-
Possible Cause 3: The organic solvent percentage in the final solution is too low to maintain solubility.
-
Solution 3: Some conjugates require a certain percentage of an organic co-solvent to remain in solution. Try preparing the final solution with 5-10% of the organic solvent (e.g., DMSO) used for the initial stock. Always verify that this level of organic solvent is compatible with your downstream experiments.
Problem: My solution appears hazy or colloidal after dissolution.
-
Possible Cause: The conjugate is not fully dissolved and has formed micelles or fine aggregates. This can happen with amphiphilic molecules like PEG conjugates.
-
Solution:
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes to help break up aggregates.
-
Gentle Warming: Briefly and gently warm the solution (e.g., to 30-37°C) to increase solubility.[8][10] However, be cautious and ensure your conjugate is stable at this temperature. Avoid this method if the conjugate is thermally sensitive.
-
Filtration: If small particulates remain, filter the solution through a 0.22 µm syringe filter to remove undissolved material, but be aware this may lower the final concentration of your conjugate.
-
Solvent Selection Guide
The following table provides general guidance on solvents for dissolving this compound conjugates. Researchers should always perform small-scale solubility tests to determine the optimal conditions for their specific molecule.
| Solvent Category | Examples | Suitability for this compound Conjugates | Remarks |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Highly Recommended | Excellent for creating concentrated stock solutions. Water-miscible, making them ideal for the co-solvent technique.[9][11] |
| Alcohols | Methanol, Ethanol | Recommended | Good solubility for many PEG conjugates. Can be used for stock solutions. Evaporate easily if needed.[7][10] |
| Aqueous Buffers | PBS, Tris, HEPES | Limited | Direct dissolution is often difficult. Best used as the final dilution buffer after initial dissolution in an organic co-solvent. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Good | High solubility, but less common for biological applications due to toxicity and immiscibility with water.[8] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | Can be effective, but PEGs sometimes dissolve slowly in THF at room temperature.[8] |
| Nonpolar Solvents | Hexanes, Toluene | Poor | Generally not suitable for dissolving polar PEG conjugates. |
Experimental Protocols
Protocol 1: Recommended Method for Solubilizing this compound Conjugates
This protocol details the recommended co-solvent technique for achieving a clear, homogenous solution of your conjugate in an aqueous buffer.
-
Preparation:
-
Allow the vial of lyophilized this compound conjugate to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Initial Dissolution:
-
Add a precise volume of a suitable organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Vortex the vial for 30-60 seconds. If necessary, use a bath sonicator for 5-10 minutes until the solution is completely clear.
-
-
Aqueous Dilution:
-
Place the desired volume of your target aqueous buffer in a new tube.
-
While vortexing the aqueous buffer, slowly and dropwise add the required volume of the organic stock solution to achieve your final target concentration.
-
Continue to vortex for an additional 30 seconds after the addition is complete.
-
-
Final Inspection:
-
Visually inspect the final solution for any signs of precipitation or haziness.
-
If the solution is clear, it is ready for use. If not, refer to the Troubleshooting Guide.
-
Visual Guides
Caption: Recommended workflow for dissolving this compound conjugates.
Caption: Logic diagram for troubleshooting common solubility issues.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. PEGylation - Wikipedia [en.wikipedia.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. ɑ-Hydroxy-ω-Boc Amino PEG [rapp-polymere.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be triggered by several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1][2]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can affect protein stability. Deviations from a protein's optimal conditions can expose hydrophobic regions, promoting aggregation.[1]
-
Hydrophobicity of the PEG Reagent: Some PEG reagents, particularly those containing hydrophobic linkers like DBCO, can increase the overall hydrophobicity of the protein surface, leading to aggregation.[2]
-
Over-labeling: Attaching too many PEG molecules can alter the protein's isoelectric point and net charge, which may reduce its solubility.[3]
-
Poor Reagent Quality: The presence of impurities or diol in what should be a monofunctional PEG reagent can cause unintended cross-linking.[1]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to monitor and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This technique separates molecules by size. Aggregates will elute earlier than the monomeric PEGylated protein.[1][4]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it effective for detecting larger aggregates.[1]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1]
-
Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.[1]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can determine the molecular weight of the PEGylated protein and identify the presence of multimers.[1]
Q3: What are stabilizing excipients and how do they prevent aggregation?
Stabilizing excipients are additives that can be included in the reaction buffer to help maintain protein stability and prevent aggregation.[1] Common excipients include:
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol, Glycerol): These act as protein stabilizers through a mechanism of preferential exclusion, which increases the stability of the native protein structure.[1]
-
Amino Acids (e.g., Arginine, Glycine): These can suppress non-specific protein-protein interactions that lead to aggregation.[1]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can reduce surface tension and prevent aggregation induced by adsorption to surfaces.[1]
Troubleshooting Guide
If you are experiencing protein aggregation during PEGylation, follow this step-by-step guide to troubleshoot the issue.
Step 1: Optimization of Reaction Conditions
Systematically evaluate and optimize the reaction conditions as this is often the first line of defense against aggregation.[1]
Caption: A decision tree for troubleshooting protein aggregation during PEGylation.
Table 1: Recommended Starting Conditions for PEGylation Optimization
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can increase reaction efficiency but may also elevate the risk of aggregation. If aggregation is observed, try reducing the concentration.[1][2] |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | A higher molar excess of PEG can drive the reaction to completion but may also lead to over-labeling and aggregation. A titration experiment is recommended to find the optimal ratio.[1][3] |
| pH | 6.0 - 8.0 | The optimal pH depends on the specific protein's stability and the reactivity of the PEG reagent. Screen a range of pH values. NHS esters, for example, are most efficient at a slightly alkaline pH (7.2-8.5).[1][3] |
| Temperature | 4°C to Room Temperature | Lowering the temperature (e.g., to 4°C) can slow down the reaction rate and may reduce aggregation.[1] |
Step 2: Incorporation of Stabilizing Excipients
If optimizing the reaction conditions alone is not sufficient, consider adding stabilizing excipients to the reaction buffer.[1]
Table 2: Common Stabilizing Excipients and Their Recommended Concentrations
| Excipient | Recommended Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Acts through preferential exclusion, which enhances protein stability.[1] |
| Arginine | 50-100 mM | Suppresses non-specific interactions between protein molecules.[1] |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and helps to prevent surface-induced aggregation.[1] |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.[1]
-
Lower the Temperature: Performing the reaction at 4°C will decrease the reaction rate.[1]
-
Stepwise Addition of PEG: Instead of adding the entire amount of activated PEG at once, add it in smaller portions over a period of time.[1]
Step 4: Consider Alternative PEGylation Strategies
If aggregation continues to be a problem, it may be necessary to explore alternative PEGylation chemistries or strategies.
Caption: Overview of different PEGylation strategies.
-
Site-Specific PEGylation: If your protein has multiple reactive sites (like lysine residues), random PEGylation can result in a heterogeneous mixture that is more prone to aggregation. Consider engineering a unique reaction site, such as a single cysteine residue, for more controlled and site-specific conjugation.[2][5] Thiol-reactive PEGs (e.g., PEG-maleimide) can be used to target free cysteine residues.
-
Different PEG Chemistries: Explore different activated PEGs that may be less prone to causing aggregation with your specific protein.
Experimental Protocols
Protocol 1: Screening for Optimal Reaction Conditions
This protocol outlines a method for systematically screening different reaction parameters to identify conditions that minimize aggregation.
-
Prepare a Screening Matrix: In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (50-100 µL). Vary one parameter at a time (e.g., protein concentration, PEG:protein molar ratio, pH) while keeping the others constant.[1]
-
Protein and Reagent Preparation:
-
Reaction Incubation:
-
Analysis: Analyze the extent of aggregation in each reaction using one of the analytical methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or SEC).[1]
Protocol 2: Analytical Size Exclusion Chromatography (SEC) for Aggregate Quantification
This protocol provides a general method for quantifying soluble aggregates using SEC.
-
System Setup:
-
Sample Preparation:
-
Dilute the PEGylation reaction mixture to a final protein concentration of approximately 0.5-1 mg/mL in the mobile phase.
-
-
Chromatography:
-
Inject the sample onto the column.
-
Monitor the eluate at 215 nm or 280 nm.[4]
-
-
Data Analysis:
-
Integrate the peak areas of the monomer and any earlier-eluting aggregate peaks.
-
Calculate the percentage of monomer and soluble aggregates.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Removal of excess Hydroxy-PEG16-Boc after reaction completion
Welcome to the technical support center for post-reaction purification. This guide provides detailed information, troubleshooting advice, and protocols for the removal of excess Hydroxy-PEG16-Boc from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted this compound?
A1: The primary methods for removing excess PEG linkers are based on differences in physicochemical properties between the PEGylated product and the unreacted PEG. The most effective techniques include Size Exclusion Chromatography (SEC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Dialysis/Ultrafiltration.[1][] The choice of method depends on the size and properties of your target molecule.
Q2: My target molecule is very close in size to the this compound linker. Which method is best?
A2: When the size difference is minimal, separation can be challenging. RP-HPLC is often the best choice in this scenario, as it separates molecules based on polarity rather than size.[] The addition of the PEG linker and the Boc protecting group gives the this compound a distinct polarity profile that can be exploited for separation from your product, even if the molecular weights are similar.
Q3: How can I confirm that all the excess PEG has been removed?
A3: The purity of your final product should be assessed using analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods to detect residual PEG.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the absence of characteristic PEG signals in your purified sample.
Q4: Can I use precipitation to remove the excess this compound?
A4: Precipitation can be a viable method, particularly if your product and the excess PEG have significantly different solubilities in a given solvent system. PEGs have low solubility in cold diethyl ether, which can sometimes be used to precipitate the excess reagent.[4] However, this method may lead to co-precipitation and lower product yields, so it requires careful optimization.
Purification Method Selection
Choosing the right purification strategy is critical for achieving high purity and yield. The decision process can be guided by the properties of your target molecule and the scale of your reaction.
Caption: Decision tree for selecting a purification method.
Data Presentation: Comparison of Purification Methods
The following table summarizes the key characteristics of common purification techniques for removing excess this compound.
| Method | Principle | Typical Efficiency | Typical Yield | Pros | Cons |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic volume | >95% (for large products) | >90% | Mild conditions, preserves protein structure. | Low resolution for molecules of similar size, sample dilution.[5] |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | >99% | 70-95% | High resolution, excellent for similar-sized molecules, separates isomers.[] | Can denature proteins, requires organic solvents. |
| Solid-Phase Extraction (SPE) | Differential partitioning between solid and liquid phases | >99% (method dependent) | >95% | Fast, simple, high recovery. | Requires method development, may have limited capacity. |
| Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible liquids | Variable | Variable | Scalable, inexpensive. | Can be labor-intensive, may form emulsions, requires solvent removal. |
| Dialysis / Ultrafiltration | Separation by molecular weight cutoff (MWCO) | >95% (for large products) | >90% | Simple, gentle on samples. | Slow, inefficient for small molecules, potential for sample loss.[6] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Residual PEG detected in the final product. | Inefficient Separation: The chosen method has poor resolution between the product and the PEG linker. | For SEC: Use a longer column or a resin with a smaller pore size to improve resolution. A slower flow rate can also help.[1] For RP-HPLC: Optimize the gradient elution method (e.g., shallower gradient). Try a different column chemistry (e.g., C18 vs. C4).[7] For Dialysis: Increase dialysis time and use a much larger volume of buffer with multiple changes.[1] |
| Low product yield after purification. | Product Loss: The product may be adsorbing to chromatography columns or membranes, or being lost during extraction steps. | For Chromatography: Passivate columns before use. Add modifiers like arginine to the mobile phase to reduce non-specific binding.[8] For LLE: Perform multiple back-extractions of the aqueous phase to recover any dissolved product. For Ultrafiltration: Ensure the membrane MWCO is appropriate; a cutoff that is too close to the product's MW can lead to loss. |
| Product appears aggregated after purification. | Harsh Conditions: Use of organic solvents (RP-HPLC), high pressure, or non-optimal buffer conditions can cause aggregation.[1] | General: Perform purification steps at a lower temperature (e.g., 4°C). Screen different buffers to find optimal pH and ionic strength for product stability.[1] For RP-HPLC: Minimize exposure to organic solvents and consider alternative methods if aggregation is severe. |
| PEG reagent streaks during column chromatography. | Secondary Interactions: The polar nature of PEG can cause it to interact with the silica stationary phase, leading to poor peak shape. | For Normal Phase: Use a solvent system like Chloroform:Methanol with a small amount of aqueous ammonia (for free amines) or formic acid (for free acids) to improve peak shape.[9] |
Experimental Protocols
Protocol 1: Removal by Solid-Phase Extraction (SPE)
This protocol is a general guideline for removing a non-ionic PEG linker from a charged target molecule using mixed-mode cation-exchange (MCX) SPE.
Caption: General workflow for Solid-Phase Extraction.
Materials:
-
Mixed-Mode Cation-Exchange (MCX) SPE Cartridge
-
Methanol (MeOH)
-
Deionized Water
-
4% Phosphoric Acid (H₃PO₄)
-
2% Formic Acid
-
5% Ammonium Hydroxide (NH₄OH) in MeOH
Procedure:
-
Condition Cartridge: Condition the MCX SPE cartridge by passing 1.0 mL of MeOH followed by 1.0 mL of water. Do not allow the sorbent bed to dry.
-
Prepare and Load Sample: Acidify the aqueous reaction mixture by adding an equal volume of 4% H₃PO₄. Load the acidified sample onto the conditioned cartridge.[10]
-
Wash Step 1 (Aqueous): Wash the loaded cartridge with 1.0 mL of 2% formic acid to remove any unbound, polar impurities.
-
Wash Step 2 (Organic): Wash the cartridge with 2 x 1.0 mL of MeOH. This step is crucial for removing the unreacted this compound, which binds via a reverse-phase mechanism.
-
Elute Product: Elute your target molecule from the cartridge using 2 x 250 µL of MeOH containing 5% NH₄OH. The basic solution neutralizes the charge on the target molecule, releasing it from the cation-exchange sorbent.[10]
-
Analysis: Evaporate the solvent and analyze the product for purity and yield. This method has been shown to remove >99% of PEG 400 from plasma samples.
Protocol 2: Removal by Size Exclusion Chromatography (SEC)
This protocol is suitable when your PEGylated product is significantly larger than the unreacted this compound (MW ~830 g/mol ).
Materials:
-
SEC column with an appropriate molecular weight fractionation range (e.g., Sephadex G-25).
-
Isocratic mobile phase buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
HPLC or FPLC system with a UV detector.
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer until a stable baseline is achieved.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.[1]
-
Sample Injection: Inject the filtered sample onto the column. To ensure high resolution, the injection volume should ideally be between 0.5% and 2% of the total column volume.[11]
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Larger molecules (your product) will pass through the column more quickly and elute first. Smaller molecules (unreacted PEG) will enter the pores of the chromatography media and elute later.[1] Collect fractions corresponding to the product peak, which can be monitored by UV absorbance (typically at 280 nm for proteins).
-
Analysis: Pool the relevant fractions and confirm purity via analytical HPLC or LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 3. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. blob.phenomenex.com [blob.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. waters.com [waters.com]
- 11. harvardapparatus.com [harvardapparatus.com]
Stability issues of Hydroxy-PEG16-Boc in different buffer systems
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Hydroxy-PEG16-Boc in various buffer systems. This information is intended for researchers, scientists, and drug development professionals to ensure the successful application of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is sensitive to acidic conditions due to the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group. Under neutral and basic conditions, the molecule is generally stable. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at -20°C, protected from light and moisture.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway is the acid-catalyzed hydrolysis of the Boc group, which exposes the free amine. This reaction is highly dependent on the pH of the solution. Oxidative degradation of the polyethylene glycol (PEG) chain can also occur, especially in the presence of metal ions and at elevated temperatures, but the cleavage of the Boc group is the more immediate concern in aqueous buffers.
Q3: How does the choice of buffer affect the stability of this compound?
A3: The pH of the buffer is the most critical factor. Acidic buffers (e.g., citrate, acetate at low pH) will lead to the deprotection of the Boc group. Neutral and basic buffers (e.g., phosphate, borate, Tris) are generally compatible and will maintain the integrity of the Boc group for longer periods. However, the specific ions in the buffer can also play a role in the overall stability of the PEG chain.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: Stock solutions should be prepared in anhydrous aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For short-term storage, these solutions should be kept at -20°C. If aqueous buffer solutions are prepared for immediate use, it is crucial to use buffers with a pH of 7 or higher and to use the solution as quickly as possible. Avoid repeated freeze-thaw cycles of any solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Boc protecting group during an experiment | The experimental buffer system is too acidic (pH < 6.5). | Switch to a neutral or slightly basic buffer system (e.g., Phosphate buffer at pH 7.4, HEPES, or Tris buffer). If an acidic pH is required for your application, consider using a different protecting group strategy. |
| Unexpected side-products observed in mass spectrometry analysis | Degradation of the PEG chain due to oxidation. | Degas buffers to remove dissolved oxygen. If possible, add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. Work under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results between experimental batches | Instability of this compound stock solution. | Prepare fresh stock solutions for critical experiments. Aliquot stock solutions upon initial preparation to avoid multiple freeze-thaw cycles. Store stock solutions at -20°C or -80°C under an inert atmosphere. |
| Precipitation of the compound in aqueous buffer | Poor solubility of the compound at the desired concentration. | While the PEG chain enhances water solubility, high concentrations may still lead to precipitation. Try lowering the concentration or adding a small percentage of an organic co-solvent like DMSO. |
Quantitative Data on Stability
The following table provides an estimation of the stability of the Boc group of this compound in different buffer systems at 25°C. This data is based on the general chemical properties of the Boc-protecting group and should be used as a guideline. For critical applications, it is highly recommended to perform a stability study under your specific experimental conditions.
| Buffer System | pH | Estimated Stability of Boc Group (Half-life) | Notes |
| Citrate | 3.0 | < 1 hour | Rapid deprotection expected. |
| Acetate | 4.5 | Several hours | Significant deprotection will occur over a typical workday. |
| MES | 6.0 | > 24 hours | Relatively stable, but slow hydrolysis may occur. |
| Phosphate (PBS) | 7.4 | > 1 week | Considered stable for most applications. |
| HEPES | 7.5 | > 1 week | Good stability, a common choice for bioconjugation. |
| Tris | 8.0 | > 1 week | High stability of the Boc group. |
| Borate | 9.0 | > 1 week | High stability of the Boc group. |
Experimental Protocols
Protocol for Assessing the Stability of this compound via HPLC
This protocol outlines a method to determine the stability of this compound in a specific buffer system.
1. Materials:
-
This compound
-
Buffer of interest (e.g., 100 mM Sodium Phosphate, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV or ELSD detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solution: Dilute the stock solution to a final concentration of 1 mg/mL in the buffer of interest.
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject an aliquot of the test solution into the HPLC system.
-
Incubate the remaining test solution at the desired temperature (e.g., 25°C).
-
Inject aliquots at subsequent time points (e.g., 1, 4, 8, 24, 48 hours).
-
-
HPLC Method:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 30-70% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Primary degradation pathway of this compound in acidic conditions.
Validation & Comparative
A Comparative Guide to HPLC and LC-MS Methods for Validating Hydroxy-PEG16-Boc Conjugation
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), the validation of each synthetic step is critical. The conjugation of linkers, like Hydroxy-PEG16-Boc, to a target molecule requires robust analytical methods to confirm the success of the reaction, assess purity, and ensure structural integrity. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the validation of this compound conjugation.
Introduction to Analytical Challenges
This compound is a heterobifunctional linker commonly used in the synthesis of PROTACs. It possesses a hydroxyl group for further modification and a Boc-protected amine. The validation of its conjugation to a target molecule presents two primary analytical challenges:
-
Lack of a Strong Chromophore: The polyethylene glycol (PEG) chain does not have a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors in HPLC challenging, especially at low concentrations.
-
Potential Instability of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group can be labile under certain analytical conditions, particularly in mass spectrometry, which can complicate data interpretation.
This guide will explore how HPLC and LC-MS methods can be optimized to address these challenges and provide reliable validation of the conjugation reaction.
Comparison of HPLC and LC-MS Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the analysis of synthetic molecules. While HPLC provides separation and quantification, LC-MS adds the dimension of mass identification, offering a more comprehensive analysis.
| Feature | HPLC with Universal Detectors (e.g., CAD, ELSD) | LC-MS |
| Primary Function | Separation and quantification of non-volatile compounds. | Separation, quantification, and mass identification of compounds. |
| Detection Principle | Universal detection based on light scattering from nebulized and evaporated analyte particles. | Mass-to-charge ratio (m/z) detection of ionized molecules. |
| Sensitivity | Good sensitivity for non-chromophoric compounds.[1][2] | High sensitivity and selectivity, capable of detecting low-level impurities.[3] |
| Specificity | Less specific; relies on retention time for identification. | Highly specific; provides molecular weight information for unambiguous identification. |
| Gradient Elution | Compatible with gradient elution.[4] | Compatible with gradient elution. |
| Boc-Group Analysis | Does not affect the Boc group. | The Boc group can be unstable in the MS source, but this can be mitigated with optimized conditions. |
| Cost & Complexity | Lower cost and complexity compared to LC-MS. | Higher cost and complexity. |
| Best For | Routine purity checks, quantification of known compounds, and when mass information is not critical. | Confirmation of product identity, impurity profiling, and detailed structural characterization. |
Experimental Protocols
Below are detailed experimental protocols for validating the conjugation of this compound to a hypothetical small molecule amine using Reversed-Phase HPLC (RP-HPLC) with Charged Aerosol Detection (CAD) and LC-MS.
RP-HPLC with Charged Aerosol Detection (CAD)
This method is suitable for quantifying the consumption of the this compound starting material and the formation of the conjugated product. CAD is a universal detector that provides a response proportional to the mass of the analyte, making it ideal for PEG compounds that lack a UV chromophore.[1][2][5]
Table 1: HPLC-CAD Method Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| CAD Nebulizer Temp. | 35 °C |
| CAD Evaporation Temp. | 50 °C |
Sample Preparation:
-
Accurately weigh approximately 1 mg of the reaction mixture.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.22 µm syringe filter before injection.
Expected Results:
The chromatogram will show peaks for the unreacted this compound and the conjugated product at different retention times. The peak areas can be used to determine the percentage of conversion and the purity of the product.
Table 2: Expected Retention Times (HPLC-CAD)
| Compound | Expected Retention Time (min) |
| This compound | ~ 4.5 |
| Conjugated Product | ~ 6.8 |
LC-MS for Confirmation of Conjugation
LC-MS is the gold standard for confirming the identity of the conjugated product by providing its molecular weight.
Table 3: LC-MS Method Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | 100 - 2000 m/z |
Sample Preparation:
The sample preparation protocol is the same as for HPLC-CAD.
Expected Results:
The mass spectrum of the peak corresponding to the conjugated product will show the expected molecular ion. For example, if the small molecule amine has a molecular weight of 200 g/mol , the expected mass of the conjugated product would be approximately 948.2 g/mol (C45H89NO19 + H+).
Table 4: Expected m/z Values (LC-MS)
| Compound | Expected [M+H]+ (m/z) |
| This compound | ~ 748.5 |
| Conjugated Product | ~ 948.2 |
Alternative and Complementary Analytical Techniques
While HPLC and LC-MS are the primary methods for validation, other techniques can provide valuable complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the conjugated product and the presence of the Boc protecting group. The characteristic singlet of the nine protons of the tert-butyl group in ¹H NMR is a clear indicator of the Boc group's integrity.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the N-H stretch of the starting amine and the appearance of new bands associated with the formed amide or other functional groups in the conjugate. The characteristic C-O-C stretching of the PEG backbone can also be observed.[7][8]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume and can be useful for analyzing the purity of PEGylated compounds, especially for removing unreacted PEG.[][10]
Diagrams
Caption: HPLC-CAD workflow for conjugation validation.
Caption: LC-MS workflow for identity confirmation.
Conclusion
The validation of this compound conjugation is a critical step in the synthesis of complex molecules like PROTACs. A combination of HPLC with a universal detector, such as CAD, and LC-MS provides a comprehensive approach to confirm the success of the reaction. HPLC-CAD is well-suited for routine monitoring of reaction progress and purity assessment, while LC-MS is indispensable for unambiguous identification of the conjugated product. By employing the detailed protocols and understanding the comparative advantages of each technique, researchers can ensure the quality and integrity of their synthesized molecules.
References
- 1. Size exclusion chromatography with Corona charged aerosol detector for the analysis of polyethylene glycol polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sciex.com [sciex.com]
- 4. waters.com [waters.com]
- 5. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Heterobifunctional Linkers: Hydroxy-PEG16-Boc in Focus
For Researchers, Scientists, and Drug Development Professionals
The precise and stable conjugation of biomolecules is a cornerstone of modern therapeutic and diagnostic development. Heterobifunctional linkers, possessing two distinct reactive moieties, are instrumental in creating complex bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This guide provides an objective comparison of Hydroxy-PEG16-Boc with other commonly used heterobifunctional linkers, supported by a review of performance data and detailed experimental protocols.
Introduction to Heterobifunctional Linkers
Heterobifunctional linkers enable the controlled, sequential conjugation of two different molecules, minimizing the formation of undesirable homodimers.[] The choice of linker is critical as it influences the stability, solubility, pharmacokinetics, and overall efficacy of the bioconjugate.[][]
This compound is a heterobifunctional linker featuring a hydroxyl group and a Boc-protected amine, separated by a 16-unit polyethylene glycol (PEG) chain. The hydroxyl end can be activated for reaction with various functional groups, while the Boc-protected amine allows for controlled deprotection and subsequent conjugation to a second molecule.[3] The PEG spacer enhances water solubility, reduces aggregation, and can improve the pharmacokinetic profile of the final conjugate.[][4]
This guide will compare this compound with two widely used classes of heterobifunctional linkers:
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): An amine-to-sulfhydryl crosslinker with an NHS ester and a maleimide group.[]
-
Maleimide-PEG-NHS Ester: A class of linkers that, like SMCC, targets amine and sulfhydryl groups but incorporates a PEG spacer of varying length to enhance hydrophilicity and extend the distance between the conjugated molecules.[5][6]
Data Presentation: A Comparative Overview
The selection of a linker is a multifactorial decision. The following tables summarize key properties and performance characteristics of this compound and other representative heterobifunctional linkers. While direct head-to-head comparative studies are limited, the data presented is synthesized from various sources to provide a comprehensive overview.
| Linker | Reactive Groups | Spacer Arm | Key Features | Primary Applications |
| This compound | Hydroxyl, Boc-protected Amine | 16-unit PEG chain | Hydrophilic, allows for controlled, stepwise conjugation after deprotection. | PROTACs, ADCs, general bioconjugation |
| SMCC | NHS Ester, Maleimide | Cyclohexane | Rigid spacer, well-established chemistry. | ADCs, protein-protein crosslinking |
| Maleimide-PEGn-NHS Ester | NHS Ester, Maleimide | n-unit PEG chain (e.g., n=4, 8, 12, 24) | Hydrophilic, variable length for optimizing steric hindrance and solubility. | ADCs, PEGylation |
| Performance Parameter | This compound (Anticipated) | SMCC | Maleimide-PEGn-NHS Ester |
| Solubility | High | Low to Moderate | High |
| Conjugation Control | High (due to Boc protection) | Moderate | Moderate |
| Propensity for Aggregation | Low | Moderate to High | Low |
| In Vivo Stability | High (stable ether and amide bonds post-conjugation) | High (stable thioether and amide bonds) | High (stable thioether and amide bonds) |
| Pharmacokinetics | Potentially improved half-life due to PEGylation | Generally shorter half-life compared to PEGylated counterparts | Half-life can be tuned by varying PEG chain length |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of heterobifunctional linkers. The following protocols outline key experimental procedures.
Protocol 1: Two-Step Conjugation using this compound
This protocol describes the conjugation of a payload with a primary amine to an antibody.
Step 1: Boc Deprotection of this compound
-
Dissolve the this compound linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[7]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[7]
Step 2: Activation of the Hydroxyl Group and Conjugation to the Payload
-
Activate the hydroxyl group of the deprotected linker using a suitable method, such as conversion to a p-nitrophenyl carbonate or an NHS ester.
-
Dissolve the activated linker and the amine-containing payload in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by LC-MS.
-
Purify the linker-payload conjugate using column chromatography.
Step 3: Conjugation to the Antibody
-
The free amine on the linker-payload conjugate is now available for reaction with an activated carboxyl group on the antibody (e.g., after EDC/NHS activation of glutamic or aspartic acid residues).
-
Alternatively, the initial this compound can be first conjugated to the antibody via its hydroxyl group, followed by deprotection of the Boc group and subsequent reaction with the payload.
Protocol 2: One-Pot Amine-to-Sulfhydryl Crosslinking using Maleimide-PEGn-NHS Ester
This protocol describes the conjugation of an antibody to a sulfhydryl-containing payload.
-
Antibody Preparation: Dissolve the antibody in a non-amine containing buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.[8] Ensure the antibody is free of amine-containing stabilizers.
-
Linker Preparation: Immediately before use, dissolve the Maleimide-PEGn-NHS Ester in an anhydrous organic solvent like DMSO or DMF.[8]
-
Conjugation Reaction:
-
Removal of Excess Linker: Remove unreacted linker using a desalting column or dialysis.
-
Conjugation to Payload: Add the sulfhydryl-containing payload to the antibody-linker intermediate. The reaction with the maleimide group typically proceeds at pH 6.5-7.5.[5]
-
Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unconjugated payload and linker.
Protocol 3: In Vitro ADC Stability Assay
This assay determines the stability of the linker in plasma.
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, or rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Quantify the amount of intact ADC and released payload using methods such as ELISA or LC-MS.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the use of heterobifunctional linkers.
Caption: Two-step conjugation workflow using a Maleimide-PEG-NHS Ester linker.
Caption: Logical relationships in heterobifunctional linker selection.
Caption: General signaling pathway for ADC-mediated cell killing.
References
Cleavable vs. Non-Cleavable PEG Linkers for Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A critical component in the design and performance of an ADC is the linker that connects the antibody to the drug. The choice between a cleavable and a non-cleavable polyethylene glycol (PEG) linker is a pivotal decision that profoundly influences the ADC's stability, efficacy, and toxicity profile. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies to inform rational ADC design.
Executive Summary
Cleavable and non-cleavable linkers represent two distinct strategies for payload delivery in ADCs. Cleavable linkers are designed to release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes, acidity, or reducing agents. This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative cancer cells. In contrast, non-cleavable linkers remain intact until the antibody component is degraded in the lysosome, releasing the payload as a drug-linker-amino acid adduct. This generally results in higher plasma stability and a more localized cytotoxic effect, potentially reducing off-target toxicity. The optimal choice depends on the specific therapeutic application, including the nature of the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload.
Mechanisms of Action
The fundamental difference between cleavable and non-cleavable linkers lies in their drug release mechanisms.
Cleavable Linkers: These linkers are engineered to be stable in the systemic circulation but are susceptible to cleavage under specific conditions prevalent in tumor tissues or within cancer cells. Common cleavage mechanisms include:
-
Protease-sensitive linkers: These linkers, often containing dipeptides like valine-citrulline (vc), are cleaved by lysosomal proteases such as cathepsin B, which are often upregulated in tumor cells.[1][2]
-
pH-sensitive linkers: Linkers containing acid-labile groups, such as hydrazones, are designed to hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[2][3]
-
Glutathione-sensitive linkers: These linkers incorporate disulfide bonds that are cleaved in the presence of high intracellular concentrations of reducing agents like glutathione (GSH), which is more abundant inside cells than in the bloodstream.[2][3]
Non-Cleavable Linkers: These linkers, such as those based on a stable thioether bond (e.g., SMCC), do not have a specific cleavage site.[3] The release of the cytotoxic payload is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization of the ADC.[4] This process releases the payload still attached to the linker and a single amino acid residue.
Comparative Performance Data
The choice of linker has a significant impact on the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from various studies.
Table 1: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate greater potency.
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (ng/mL) | Bystander Effect |
| Trastuzumab-vc-MMAE | Cleavable (vc) | SK-BR-3 (HER2+++) | HER2 | 5-20 | Significant |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable (SMCC) | SK-BR-3 (HER2+++) | HER2 | 10-50 | Minimal |
| Trastuzumab-vc-MMAE | Cleavable (vc) | JIMT-1 (HER2+) | HER2 | 100-500 | Moderate |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable (SMCC) | JIMT-1 (HER2+) | HER2 | >1000 | Minimal |
| Charged Trastuzumab-vc-MMAE | Cleavable (vc) | N87 (HER2 high) | HER2 | Similar to WT | - |
| Charged Trastuzumab-vc-MMAE | Cleavable (vc) | MCF-7 (HER2 low) | HER2 | ~20-fold higher potency | - |
| C16 Site A-PEG6-C2-MMAD | Non-cleavable | BxPC3 | M1S1 | 0.3 nM | - |
| C16 Site A-PEG6-C2-Aur3377 | Non-cleavable | BxPC3 | M1S1 | 0.3 nM | - |
Data compiled from multiple sources.[5][6]
Table 2: In Vivo Efficacy
Tumor growth inhibition (TGI) is a common metric for evaluating the in vivo efficacy of an anticancer agent in xenograft models.
| ADC Construct | Linker Type | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 (gastric) | 10 mg/kg, single dose | >90% (with regression) |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable (SMCC) | NCI-N87 (gastric) | 10 mg/kg, single dose | ~80% |
| Trastuzumab-vc-MMAE | Cleavable (vc) | JIMT-1 (breast) | 10 mg/kg, single dose | ~70% |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable (SMCC) | JIMT-1 (breast) | 15 mg/kg, single dose | ~50% |
| T-DM1 + S12 carrier | Non-cleavable (SMCC) | NCI-N87 (high HER2) | 3.6 mg/kg T-DM1 + 28.8 mg/kg S12 | Greater than T-DM1 alone |
| C16 Site A-PEG6-C2-MMAD | Non-cleavable | BxPC3 | 10 mg/kg, single dose | Reduced efficacy |
| C16 Site I-PEG6-C2-MMAD | Non-cleavable | BxPC3 | 10 mg/kg, single dose | More effective than Site A |
Data compiled from multiple sources.[5][7]
Table 3: Pharmacokinetic Parameters
Pharmacokinetic (PK) parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) describe the disposition of a drug in the body.
| ADC Analyte | Linker Type | Half-Life (t1/2) | Clearance (CL) |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | ~3.4 - 12 days | ~0.10 - 0.9 L/day |
| Unconjugated MMAE | Cleavable (vc) | Shorter than acMMAE | Higher than acMMAE |
| General Non-cleavable ADCs | Non-cleavable | Generally longer than cleavable | Generally lower than cleavable |
| Total Antibody (Charged ADC) | Cleavable (vc) | - | Reduced plasma exposure |
| Payload (Charged ADC) | Cleavable (vc) | - | Reduced tumor exposure, increased liver/spleen exposure |
Data compiled from multiple sources.[6][8][9]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs with different linker technologies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine the cytotoxic effect of an ADC.[3][10][11]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructs (cleavable and non-cleavable)
-
Control articles (unconjugated antibody, free payload)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and control articles in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its effect (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value for each ADC.
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.[10][12]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC constructs
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.
-
Incubation: Incubate the plate for 72-120 hours.
-
Fluorescence Measurement: Measure the fluorescence of the GFP-expressing Ag- cells using a fluorescence microscope or plate reader.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with that in the monoculture to quantify the bystander killing effect.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of an ADC in a living organism.[7][13]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line
-
ADC constructs and control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, unconjugated antibody, cleavable ADC, non-cleavable ADC) and administer the treatments, typically via intravenous injection.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Data Analysis: Plot the mean tumor volume over time for each group to determine the tumor growth inhibition.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
- 9. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing PEGylation Sites on Proteins Using Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification of PEGylation sites on therapeutic proteins is critical for ensuring product consistency, efficacy, and safety. Mass spectrometry has emerged as the gold standard for this characterization, offering a suite of powerful techniques to pinpoint the exact locations of polyethylene glycol (PEG) attachment.
This guide provides an objective comparison of the leading mass spectrometry-based methodologies for PEGylation site analysis. We delve into the performance of different analytical strategies, from the workhorse bottom-up approach to the more advanced middle-down and top-down workflows. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Mass Spectrometry-Based Approaches
The characterization of PEGylated proteins by mass spectrometry can be broadly categorized into three approaches: bottom-up, middle-down, and top-down proteomics. The choice of strategy depends on the specific protein, the nature of the PEGylation, and the desired level of detail.
Bottom-Up Proteomics: The Standard for Site Identification
In the bottom-up approach, the PEGylated protein is enzymatically digested into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The fragmentation of the PEGylated peptides in the mass spectrometer allows for the identification of the amino acid sequence and the precise localization of the PEG moiety.
Strengths:
-
High sensitivity and compatibility with complex samples.
-
Well-established workflows and data analysis pipelines.
-
Effective for identifying sites in various regions of the protein.
Weaknesses:
-
Indirect analysis, as the intact protein is not observed.
-
Potential for incomplete sequence coverage, which may lead to missed PEGylation sites.
-
The large size of the PEG chain can complicate peptide ionization and fragmentation.
Middle-Down Proteomics: Bridging the Gap
The middle-down approach offers a compromise between the bottom-up and top-down strategies. It involves limited enzymatic digestion to produce larger peptides (typically 3-15 kDa). This method reduces the complexity of the sample compared to a full digest while still providing more sequence information per fragment than traditional bottom-up proteomics.
Strengths:
-
Provides connectivity between multiple modification sites on a single large peptide.
-
Reduces sample complexity compared to top-down analysis.
-
Can improve the characterization of proteins with densely modified regions.
Weaknesses:
-
Requires careful optimization of the limited digestion conditions.
-
Fragmentation of large peptides can be challenging.
-
Data analysis software is less mature compared to bottom-up proteomics.
Top-Down Proteomics: The Ultimate in Structural Detail
Top-down proteomics involves the direct analysis of the intact PEGylated protein by mass spectrometry. The intact protein is introduced into the mass spectrometer, and fragmentation is induced to generate large fragment ions that can be used to localize the PEGylation site.
Strengths:
-
Provides a complete view of the intact protein, including all modifications.[1]
-
Enables the characterization of combinatorial post-translational modifications.
-
Eliminates the ambiguity that can arise from peptide-centric analysis.
Weaknesses:
-
Technically challenging, especially for large and heterogeneous PEGylated proteins.
-
Requires high-resolution mass spectrometers.
-
Lower throughput compared to bottom-up approaches.
Quantitative Performance Comparison
| Parameter | Bottom-Up Proteomics | Middle-Down Proteomics | Top-Down Proteomics |
| Sequence Coverage | Moderate to High | High | Potentially 100% |
| Site Localization Confidence | High | High | Very High |
| Throughput | High | Moderate | Low |
| Sample Complexity Tolerance | High | Moderate | Low |
| Instrumentation Requirement | Standard LC-MS/MS | High-Resolution MS | High-Resolution MS (FT-ICR, Orbitrap) |
| Data Analysis Complexity | Moderate | High | Very High |
Experimental Workflows and Protocols
To aid researchers in implementing these techniques, we provide detailed diagrams and protocols for each major workflow.
General Experimental Workflow
The overall process for PEGylation site characterization, regardless of the specific approach, follows a general workflow.
Bottom-Up LC-MS/MS Protocol for PEGylation Site Identification
This protocol outlines a standard bottom-up workflow for identifying PEGylation sites on a protein.
1. Protein Denaturation, Reduction, and Alkylation:
-
Dissolve the PEGylated protein in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 20 minutes to alkylate free cysteine residues.
2. Enzymatic Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate at 37°C overnight.
3. Peptide Desalting:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
4. LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Inject the sample onto a reverse-phase C18 analytical column connected to a mass spectrometer.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Acquire MS and MS/MS spectra in a data-dependent acquisition mode.
5. Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using software capable of identifying PEGylated peptides (e.g., Byonic™, PEAKS Studio, or Mascot with user-defined modifications).
-
Manually validate the identified PEGylated peptides by inspecting the MS/MS spectra for characteristic fragment ions.
Comparison of Fragmentation Methods in Bottom-Up Proteomics
The choice of fragmentation method in MS/MS is crucial for successfully identifying PEGylation sites.
| Fragmentation Method | Principle | Advantages for PEGylated Peptides | Disadvantages for PEGylated Peptides |
| Collision-Induced Dissociation (CID) | Collision with an inert gas breaks the most labile bonds, typically the peptide backbone. | Readily available on most mass spectrometers. | The large, flexible PEG chain can absorb energy, leading to poor peptide backbone fragmentation. May result in preferential fragmentation of the PEG chain.[2] |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID method that provides higher fragmentation energy. | Produces more informative fragment ions compared to CID. Can overcome some of the energy-absorbing effects of the PEG chain.[3] | Can still result in significant fragmentation of the PEG chain. |
| Electron Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged peptide, causing fragmentation of the peptide backbone while preserving labile modifications. | Preserves the PEG moiety, leading to clearer peptide backbone fragmentation and more confident site localization. Particularly effective for highly charged peptides.[4][5] | Less efficient for peptides with low charge states. Can have lower fragmentation efficiency compared to CID/HCD. |
Studies on other large post-translational modifications like ubiquitination have shown that ETD can significantly outperform CID and HCD in identifying modification sites.[4][5] This is because ETD cleaves the peptide backbone without disturbing the modification itself. A similar advantage is expected for PEGylated peptides.
Top-Down and Middle-Down Considerations
For top-down and middle-down approaches, sample preparation is simplified as it involves either no digestion or a limited digestion. The primary challenge lies in the mass spectrometry and data analysis stages.
Sample Preparation for Top-Down/Middle-Down:
-
For top-down analysis, the intact PEGylated protein is buffer-exchanged into a volatile buffer (e.g., ammonium acetate) compatible with mass spectrometry.
-
For middle-down analysis, a limited digestion is performed using an enzyme like Glu-C or Asp-N, which cleave less frequently than trypsin, to generate large peptides.[6]
Mass Spectrometry:
-
High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are essential for resolving the complex isotopic patterns of large PEGylated proteins and their fragments.[7]
-
Fragmentation methods like ETD are preferred for top-down and middle-down analysis as they are more effective at fragmenting large, highly charged ions while preserving the PEG modification.
Data Analysis:
-
Specialized software is required to deconvolve the complex mass spectra of intact proteins and to interpret the fragmentation data from large peptides. ProMass for MassLynx and BioPharma Compass are examples of software used for intact mass analysis.[8] For top-down sequencing, specialized algorithms are needed to handle the complex fragmentation patterns.
Conclusion
The characterization of PEGylation sites on proteins is a complex analytical challenge that requires a tailored mass spectrometry-based approach. The bottom-up workflow remains the most widely used and accessible method, with the choice of fragmentation technique significantly impacting the quality of the results. For more detailed structural information and the analysis of complex PEGylation patterns, middle-down and top-down proteomics offer powerful alternatives, albeit with greater technical demands. By carefully considering the strengths and weaknesses of each approach and optimizing experimental protocols, researchers can confidently and accurately characterize PEGylated therapeutic proteins.
References
- 1. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward an Optimized Workflow for Middle-Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 8. enovatia.com [enovatia.com]
Optimizing PROTAC Efficacy: A Comparative Analysis of Polyethylene Glycol (PEG) Linker Length
A deep dive into the critical role of PEG linker length in modulating the efficacy of Proteolysis Targeting Chimeras (PROTACs), supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
In the rapidly advancing field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The linker, far from being a mere spacer, plays a pivotal role in the overall efficacy of the PROTAC, profoundly influencing the formation of a productive ternary complex between the target protein and the E3 ligase.[2][3]
Among the various types of linkers, polyethylene glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[3] The length of the PEG linker is a critical parameter that dictates the efficiency of target protein degradation, often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2][4] This guide provides a comparative analysis of how different PEG linker lengths affect PROTAC efficacy, with supporting experimental data and methodologies.
The Decisive Role of the Linker in Ternary Complex Formation
The primary function of the PROTAC linker is to facilitate the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[2] The length and flexibility of the PEG linker are crucial in achieving an optimal orientation of the target protein and the E3 ligase to enable efficient ubiquitination of the target.
A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[5] Conversely, an excessively long linker might result in a less stable ternary complex, with a higher entropic penalty upon formation, leading to reduced degradation efficiency.[4] Therefore, the optimal linker length represents a delicate balance that must be empirically determined for each target protein and E3 ligase pair.
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
The optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The following table summarizes experimental data from studies on PROTACs targeting three different proteins—Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9)—highlighting the impact of linker length on degradation efficacy.
| Target Protein | E3 Ligase Ligand | Linker Length (Approx. PEG Units) | Linker Length (Atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| ERα | VHL | ~4 | 16 | Potent Degradation | - | MCF-7 |
| TBK1 | VHL | ~5 | 21 | 3 | 96 | Mutant K-Ras Cancer Cells |
| TBK1 | VHL | < 3 | < 12 | No Degradation | - | - |
| TBK1 | VHL | > 7 | > 29 | 292 | 76 | - |
| CDK9 | CRBN | ~1-2 | 5-8 (methylene groups) | 1.5 - 3.5 | >99 | TC-71 |
Note: The data presented is a compilation from multiple sources and experimental conditions may vary. Direct comparison across different studies should be approached with caution. The conversion from number of atoms or methylene groups to approximate PEG units is an estimation for comparative purposes.
The data clearly demonstrates that linker length optimization is a critical step in the development of potent PROTACs. For ERα-targeting PROTACs, a 16-atom linker was found to be optimal.[6][7] In the case of TBK1, a PROTAC with a 21-atom linker exhibited a potent DC50 of 3 nM and a Dmax of 96%, while linkers shorter than 12 atoms showed no activity, and those longer than 29 atoms had reduced potency.[8] For CDK9, shorter linkers composed of 5 to 8 methylene groups resulted in highly potent degraders with DC50 values in the low nanomolar range.[9]
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the fundamental mechanism of PROTAC action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental data are paramount for the comparative analysis of PROTAC efficacy. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the levels of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed the desired cell line (e.g., MCF-7 for ERα, TC-71 for CDK9) in appropriate multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTACs with varying PEG linker lengths in cell culture medium.
-
Treat the cells with the different concentrations of PROTACs or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 18-24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay to ensure equal loading for electrophoresis.
4. SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[10]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a sensitive biophysical assay used to measure the formation of the ternary complex in vitro.
1. Reagents and Assay Setup:
-
Purified recombinant target protein, E3 ligase complex, and the PROTACs to be tested.
-
Donor fluorophore-labeled antibody or protein (e.g., anti-tag antibody for a tagged protein).
-
Acceptor fluorophore-labeled antibody or protein.
-
Assay buffer and microplates suitable for fluorescence readings.
2. Assay Procedure:
-
Prepare a solution containing the target protein and the E3 ligase complex in the assay buffer.
-
Add serial dilutions of the PROTAC to the protein mixture in the microplate.
-
Incubate the plate to allow for the formation of the ternary complex.
-
Add the donor and acceptor-labeled antibodies to the wells.
-
Incubate to allow for antibody binding to their respective targets within the complex.
3. Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (one for the donor and one for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). An increase in this ratio indicates the formation of the ternary complex.
-
Plot the TR-FRET ratio against the PROTAC concentration to assess the efficiency of ternary complex formation for different linker lengths.[2][11]
Conclusion
The length of the PEG linker is an indispensable parameter in the rational design of effective PROTACs. The experimental data for ERα, TBK1, and CDK9-targeting PROTACs unequivocally demonstrate that linker optimization is paramount for achieving potent and selective protein degradation. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is crucial for identifying the optimal construct for a given target and E3 ligase combination. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct these comparative analyses and accelerate the development of next-generation targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bioactivity Landscape: A Comparative Guide to PEGylated Proteins
For researchers, scientists, and drug development professionals, the decision to PEGylate a protein is a pivotal one. This modification, the covalent attachment of polyethylene glycol (PEG), offers a wealth of advantages, primarily extending the therapeutic's circulating half-life and improving its stability. However, the impact on the protein's inherent biological activity is a critical consideration that demands rigorous assessment. This guide provides an objective comparison of the performance of PEGylated proteins against their non-PEGylated counterparts, supported by experimental data and detailed methodologies.
The Double-Edged Sword of PEGylation
PEGylation bestows several beneficial properties upon therapeutic proteins, including increased solubility, reduced immunogenicity, and protection from proteolytic degradation.[1][2] These advantages, however, can come at a cost. The bulky PEG chains can sterically hinder the protein's active site or receptor-binding domains, potentially leading to a decrease in its specific bioactivity.[3][4] The extent of this activity loss is a key factor in determining the overall therapeutic efficacy of the PEGylated molecule. Therefore, a thorough functional validation is paramount.
Quantitative Comparison of Bioactivity: In Vitro Assays
A battery of in vitro assays is essential to quantify the impact of PEGylation on a protein's function. The following tables summarize key quantitative data from studies comparing PEGylated and non-PEGylated proteins.
Table 1: Comparison of Enzymatic Activity
| Enzyme | PEGylation Strategy | Substrate | Key Parameter | Fold Change in Activity (PEGylated vs. Non-PEGylated) |
| α-Chymotrypsin | Linear mPEG (5 kDa) | Suc-Ala-Ala-Pro-Phe-pNA | kcat/KM | ~0.5-fold decrease[1] |
| Glucose Oxidase | Site-specific at glycosylation sites (4.5 kDa) | Glucose | Activity Retention | Statistically equivalent[1] |
| Asparaginase | mPEG-propionaldehyde | L-asparagine | In vitro activity | 82-93% retention[1] |
Table 2: Comparison of Receptor Binding and Cell-Based Activity
| Protein | PEG Size/Type | Assay Type | Key Parameter | Bioactivity Retention (PEGylated vs. Non-PEGylated) |
| Interferon-α2a | 40 kDa branched | Antiviral Assay | In vitro activity | ~7%[4] |
| rhG-CSF | Not specified | Cell Proliferation | In vitro activity | ~90%[5] |
| C-IFN | Not specified | Antiviral Assay | In vitro activity | ~88%[5] |
| Interferon-α2a | 20 kDa linear | Antiproliferative Assay | In vitro activity | 14.2%[4] |
| Interferon-α2a | 10 kDa linear | Antiproliferative Assay | In vitro activity | 20.9%[4] |
Visualizing the Impact and Assessment of PEGylation
To better understand the concepts and processes discussed, the following diagrams illustrate key aspects of PEGylation and bioactivity assessment.
References
A Comparative Guide to the Validation of Ternary Complex Formation in PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is fundamentally linked to its ability to form a stable ternary complex, bringing a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity. The linker connecting the two protein-binding moieties is a critical determinant of this process. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including increased solubility and flexibility. This guide provides an objective comparison of PROTACs with PEG linkers against alternatives, supported by experimental data, to aid in the rational design and validation of these powerful therapeutic agents.
The Role of the Linker in Ternary Complex Formation
The linker is not merely a passive spacer but plays an active role in modulating the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[1] Its length, rigidity, and chemical composition influence the spatial orientation of the two proteins, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.[2]
PEG linkers offer distinct advantages, such as enhanced aqueous solubility, which can be beneficial for the often large and hydrophobic PROTAC molecules.[3] Their inherent flexibility can allow for a more adaptable fit within the ternary complex, potentially accommodating various protein conformations.[4] However, this flexibility can also come with an entropic penalty upon binding.
Alkyl linkers , being more hydrophobic, can also be effective but may impact the overall solubility of the PROTAC.[2] Rigid linkers , incorporating cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex if the geometry is optimal.[2]
Comparative Analysis of Linker Performance
The choice of linker can significantly impact the degradation efficiency of a PROTAC. The following table summarizes quantitative data from various studies comparing the performance of PROTACs with PEG linkers to those with other linker types.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Cell Line | Reference |
| ERα | CRBN | PEG | 16 | More potent than 12-atom | - | MCF7 | [5][6] |
| ERα | CRBN | PEG | 12 | Less potent than 16-atom | - | MCF7 | [5][6] |
| BRD2 | CRBN | PEG | - | More effective | - | HEK293T | [6] |
| BRD2 | CRBN | Aliphatic | - | Less effective | - | HEK293T | [6] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 nM | 96% | Not Specified | [1] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 nM | 76% | Not Specified | [1] |
| CRBN | CRBN | PEG | 8 | Optimized length | - | - | [5] |
| BRD4 | CRBN | PEG (1-2 units) | - | >5 µM | - | H661 | [1] |
| BRD4 | CRBN | PEG (0, 4-5 units) | - | <0.5 µM | - | H661 | [1] |
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
PROTAC-mediated protein degradation pathway.
A typical experimental workflow for PROTAC evaluation.
Experimental Protocols for Key Validation Assays
Accurate and reproducible experimental data are crucial for the development of effective PROTACs. Below are detailed methodologies for key biophysical assays used to validate ternary complex formation.
Surface Plasmon Resonance (SPR)
Principle: SPR measures the real-time binding of molecules to a ligand immobilized on a sensor surface by detecting changes in the refractive index. It can be used to determine the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation.
Detailed Methodology:
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip (e.g., CM5 or SA chip) using standard amine coupling or capture-based methods. The immobilization level should be optimized to minimize mass transport limitations.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD1).
-
In a separate experiment, if possible, immobilize the POI and inject the PROTAC to determine the other binary binding affinity (KD2).
-
-
Ternary Complex Formation:
-
To measure the affinity of the ternary complex, inject a constant, saturating concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Alternatively, pre-incubate the PROTAC with the POI before injection.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).
-
The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary KD to the ternary KD.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
Detailed Methodology:
-
Sample Preparation:
-
Prepare the PROTAC, POI, and E3 ligase in an identical, well-dialyzed buffer to minimize heats of dilution. Degas all solutions before use.
-
-
Binary Titrations:
-
Place the E3 ligase in the sample cell and titrate with the PROTAC from the syringe to determine the binary binding parameters.
-
In a separate experiment, place the POI in the sample cell and titrate with the PROTAC.
-
-
Ternary Complex Titration:
-
To measure ternary complex formation, place the E3 ligase in the sample cell. In the syringe, prepare a solution containing the PROTAC and a saturating concentration of the POI.
-
Titrate the PROTAC/POI mixture into the E3 ligase solution.
-
-
Data Analysis:
-
Integrate the heat-change peaks and fit the data to a suitable binding model to obtain the thermodynamic parameters of the interaction.
-
Cooperativity can be assessed by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other.
-
Fluorescence Polarization (FP)
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is a solution-based assay suitable for determining binding affinities.[7]
Detailed Methodology:
-
Probe Preparation:
-
Synthesize or obtain a fluorescently labeled version of one of the binding partners (e.g., a fluorescently tagged POI ligand or E3 ligase ligand to act as a tracer).
-
-
Assay Setup:
-
In a microplate, add a constant concentration of the fluorescent probe.
-
Add increasing concentrations of the unlabeled binding partner (e.g., the POI or E3 ligase).
-
-
Competition Assay for PROTAC Binding:
-
To determine the binding affinity of the PROTAC, perform a competition assay. Add a constant concentration of the fluorescent probe and its binding partner (at a concentration that gives a stable FP signal).
-
Add increasing concentrations of the PROTAC to displace the fluorescent probe.
-
-
Ternary Complex Formation:
-
To assess ternary complex formation, the assay can be configured by first forming the binary complex of the PROTAC with one protein and then titrating in the second protein, observing changes in the FP signal of a labeled component.[7]
-
-
Data Analysis:
-
Measure the fluorescence polarization using a plate reader.
-
Plot the change in polarization against the concentration of the titrant and fit the data to a suitable binding isotherm to calculate the KD or IC50.
-
Conclusion
The validation of ternary complex formation is a cornerstone of successful PROTAC development. The choice of linker, particularly the use of PEG linkers, significantly influences the physicochemical properties and biological activity of these molecules. A systematic evaluation using a combination of biophysical and cell-based assays is essential to understand the structure-activity relationships that govern PROTAC efficacy. The detailed protocols and comparative data presented in this guide provide a framework for researchers to rationally design and validate the next generation of potent and selective protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Monodisperse vs. Polydisperse PEG Linkers: A Side-by-Side Comparison for Drug Development Professionals
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and drug delivery, the choice of a polyethylene glycol (PEG) linker is a critical decision that can significantly impact the efficacy, stability, and manufacturability of a therapeutic. This guide provides an objective, data-driven comparison of monodisperse and polydisperse PEG linkers, offering insights into their respective performances and detailed experimental protocols for their application and analysis.
At the heart of this comparison lies the fundamental difference in their composition. Monodisperse PEG linkers are homogeneous, consisting of a single, precisely defined chain length and molecular weight. In stark contrast, traditional polydisperse PEG linkers are a heterogeneous mixture of polymer chains with varying lengths, characterized by an average molecular weight. This distinction has profound implications for the final drug product, influencing everything from its pharmacokinetic profile to its immunogenic potential.
At a Glance: Key Differences and Performance Metrics
The homogeneity of monodisperse PEG linkers translates into a more uniform drug product, which simplifies characterization, enhances batch-to-batch reproducibility, and minimizes the risks associated with heterogeneity.[1] Polydisperse PEGs, while more economical to produce, can lead to a mixture of final products with varying drug-to-antibody ratios (DARs) and pharmacokinetic properties.[2]
| Feature | Monodisperse PEG Linkers | Polydisperse PEG Linkers |
| Composition | Single, defined molecular weight | Mixture of varying molecular weights |
| Purity | High (single molecular entity) | Lower (distribution of chain lengths) |
| Reproducibility | High batch-to-batch consistency | Variable batch-to-batch consistency |
| Characterization | Simplified | Complex |
| Drug-to-Antibody Ratio (DAR) | Consistent and controllable | Heterogeneous distribution |
| Pharmacokinetics (PK) | Predictable and tunable | Variable and less predictable |
| Immunogenicity | Potentially reduced | Potential for anti-PEG antibodies |
| Cost | Higher | Lower |
Quantitative Performance Comparison: Insights from a Nanoparticle Model
A study comparing gold nanoparticles (AuNPs) functionalized with either monodisperse or polydisperse PEG linkers provides valuable quantitative insights into their differential performance in key areas of drug delivery. While this is a model system, the findings offer a strong indication of the advantages conferred by the homogeneity of monodisperse PEGs.
| Performance Metric | Monodisperse PEG-AuNPs | Polydisperse PEG-AuNPs | Reference |
| Protein Adsorption (in vitro) | Markedly lower and constant | Increased due to enrichment of lower MW PEG fractions | [3][4][5] |
| Blood Circulation Half-Life (in vivo) | Significantly prolonged | Shorter | [3][4][5] |
| Tumor Accumulation (in vivo) | Enhanced | Lower | [3][4][5] |
These findings suggest that the uniform, dense layer of monodisperse PEGs provides a more effective "stealth" effect, reducing protein adsorption and subsequent clearance by the immune system, leading to a longer circulation time and greater accumulation at the target site.[3][4][5]
Visualizing the Difference: From Synthesis to Final Product
The choice of PEG linker has a direct impact on the synthetic workflow and the homogeneity of the final antibody-drug conjugate (ADC).
Caption: Workflow comparison of ADC synthesis with monodisperse vs. polydisperse PEG linkers.
The uniform nature of monodisperse linkers leads to a well-defined final product, whereas the variability in polydisperse linkers results in a mixture of ADC species with different drug loads.
Caption: Homogeneity of final ADC product with monodisperse vs. polydisperse PEG linkers.
Experimental Protocols
To aid researchers in the practical application and analysis of PEG linkers, the following are detailed methodologies for key experiments.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) with a Monodisperse PEG Linker
This protocol outlines a general procedure for conjugating a drug to an antibody via a monodisperse PEG linker with maleimide-thiol chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Monodisperse PEG linker with a maleimide group at one end and an NHS ester at the other
-
Cytotoxic drug with a free amine group
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetyl cysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Reaction buffers (e.g., borate buffer, pH 8.5 for NHS ester reaction; phosphate buffer, pH 7.0 for maleimide reaction)
Procedure:
-
Antibody Reduction (if necessary for cysteine conjugation):
-
Dissolve the mAb in phosphate buffer.
-
Add a 10-fold molar excess of TCEP.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess TCEP using a desalting column.
-
-
Activation of the Drug with the PEG Linker:
-
Dissolve the drug and a 1.2-fold molar excess of the monodisperse PEG-NHS ester linker in an appropriate organic solvent (e.g., DMSO).
-
Add the solution to a borate buffer (pH 8.5).
-
Stir the reaction for 2-4 hours at room temperature.
-
-
Conjugation of the Drug-Linker to the Antibody:
-
Add the activated drug-linker solution to the reduced antibody solution at a desired molar ratio (e.g., 5:1 linker-drug to antibody).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of N-acetyl cysteine to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes.
-
-
Purification of the ADC:
-
Purify the ADC using Size Exclusion Chromatography (SEC) to remove unreacted drug-linker, excess quenching reagent, and any aggregates.
-
Protocol 2: Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC product.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with the initial mobile phase conditions (e.g., 100% Mobile Phase A).
-
Sample Injection: Inject the ADC sample (typically 10-20 µg).
-
Elution: Elute the different ADC species using a linear gradient of increasing Mobile Phase B.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: The different peaks in the chromatogram correspond to ADC species with different numbers of conjugated drugs. The area of each peak can be used to calculate the average DAR.
Protocol 3: Determination of Molecular Weight by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is used to confirm the molecular weight of the final ADC and to assess the distribution of different drug-loaded species.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)
-
ADC sample
Procedure:
-
Sample Preparation: Mix the ADC sample with the matrix solution in a 1:1 ratio.
-
Target Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire mass spectra in the appropriate mass range for the expected ADC. Linear mode is typically used for large molecules.
-
Data Analysis: The resulting spectrum will show a series of peaks corresponding to the different DAR species. The mass difference between the peaks will correspond to the mass of the drug-linker conjugate.
Conclusion: A Move Towards Precision
The choice between monodisperse and polydisperse PEG linkers is a critical decision in the development of PEGylated therapeutics. While polydisperse PEGs have a historical precedent and are cost-effective, the data increasingly supports the superiority of monodisperse PEGs in creating more homogeneous, stable, and effective bioconjugates. The precise control over linker length afforded by monodisperse PEGs translates into tangible benefits in terms of improved pharmacokinetics, a higher therapeutic index, and enhanced manufacturability. As the field of drug development continues to advance towards more targeted and personalized therapies, the adoption of monodisperse PEG linkers represents a significant step forward in engineering the next generation of biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 3. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Evaluating the In Vivo Stability of Hydroxy-PEG16-Boc-Linked Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the in vivo stability of a drug conjugate is a critical factor that dictates its therapeutic efficacy and safety profile. The linker, the molecular bridge connecting the targeting moiety to the payload, plays a pivotal role in this stability. This guide provides an objective comparison of the in vivo performance of conjugates linked with Hydroxy-PEG16-Boc and other alternative linkers, supported by experimental data.
The this compound linker is a popular choice in the construction of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). It features a 16-unit polyethylene glycol (PEG) chain, which enhances solubility and can improve pharmacokinetic properties.[1][2] The terminal hydroxyl group offers a conjugation point, while the tert-butyloxycarbonyl (Boc) protecting group on a terminal amine allows for controlled, sequential synthesis. The in vivo stability of the final conjugate, however, is largely determined by the chemical bond formed after the deprotection of the Boc group and subsequent conjugation.
Comparative In Vivo Stability of Linkers
The stability of a linker in vivo is crucial to prevent premature release of the payload, which can lead to off-target toxicity and reduced therapeutic efficacy.[3][4] The following table summarizes in vivo stability data for different linker types, providing a comparative landscape for evaluating this compound-derived linkages.
| Linker Type | Conjugate Example | Animal Model | Key Stability Findings | Reference |
| Self-Stabilizing Maleimide (derived from Mal-Dap(Boc)) | anti-CD30-DPR-MMAE | Rat | ~10% payload loss after 3 days; <15% payload loss after 7 days. The linker undergoes intramolecular hydrolysis to form a stable, ring-opened structure. | [3] |
| Conventional Maleimide (SMCC analogue) | anti-CD30-mc-MMAE | Rat | ~50% payload loss after 3 days; ~65% payload loss after 7 days. Prone to retro-Michael reaction, leading to payload detachment. | [3] |
| Tandem-Cleavage Linker (Glucuronide-Val-Cit) | anti-CD79b-MMAE | Rat | Significantly improved stability compared to a standard monocleavage (Val-Cit) linker, with greater payload retention on the antibody over 12 days. | [5][6] |
| PEGylated Linkers (General) | Various protein and peptide conjugates | Mouse/Rat | Half-life generally increases with PEG chain length. For example, a 140 kDa PEGylated F(ab')2 had a half-life of 71.41 h compared to 38.32 h for the non-PEGylated 110 kDa fragment. | [7][8] |
Experimental Protocols for In Vivo Stability Assessment
A robust evaluation of in vivo linker stability is essential. Below are detailed methodologies for key experiments.
Protocol 1: Pharmacokinetic Analysis of Antibody-Drug Conjugates
Objective: To determine the in vivo stability and clearance of an ADC.
Methodology:
-
Animal Model: Healthy mice or rats are typically used.
-
Administration: A single intravenous (IV) dose of the ADC is administered.
-
Sample Collection: Blood samples are collected at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours) post-administration.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification of ADC Components:
-
Total Antibody: The concentration of the total antibody (conjugated and unconjugated) is measured using a validated enzyme-linked immunosorbent assay (ELISA).[5][9]
-
Conjugated Antibody (ADC): The concentration of the antibody with the payload still attached is quantified. This can be achieved through various methods, including:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method. An immunocapture step can be used to isolate the ADC from the plasma matrix, followed by LC-MS analysis to quantify the intact ADC or a signature peptide of the antibody.[10]
-
Free Payload: The concentration of the prematurely released payload in the plasma is measured, typically by LC-MS/MS, after protein precipitation.
-
-
Data Analysis: The pharmacokinetic parameters, such as half-life (t½), clearance (CL), and area under the curve (AUC), are calculated for each component. A stable linker will exhibit a slow decrease in the concentration of the conjugated antibody and low levels of free payload in circulation.[3]
Protocol 2: Biodistribution Study Using Radiolabeled Conjugates
Objective: To determine the tissue distribution and tumor targeting of the conjugate.
Methodology:
-
Radiolabeling: The conjugate is labeled with a suitable radioisotope (e.g., 125I, 111In, 89Zr).
-
Animal Model: Tumor-bearing mice are often used to assess tumor uptake.
-
Administration: The radiolabeled conjugate is administered intravenously.
-
Tissue Harvesting: At selected time points, animals are euthanized, and organs of interest (e.g., tumor, liver, spleen, kidneys, blood) are harvested and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue is measured using a gamma counter.
-
Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of target engagement and off-target accumulation.
Visualizing Experimental Workflows and Pathways
Diagrams are provided below to illustrate key processes in the evaluation of in vivo stability.
General mechanism of action for an Antibody-Drug Conjugate (ADC).
Workflow for assessing the in vivo stability of drug conjugates.
Conclusion
The in vivo stability of a conjugate is a multifactorial property influenced by the entire linker structure, including the PEG spacer, the terminal functional groups, and the chemistry used for conjugation. While the this compound linker is a versatile building block, the ultimate stability of the resulting conjugate will depend on the final covalent bond formed. The data presented for self-stabilizing maleimide linkers, which can be constructed using Boc-protected precursors, highlight the significant impact that linker chemistry has on in vivo performance. For applications demanding high stability, linkers designed to be resistant to premature cleavage in the circulation, such as those that undergo intramolecular stabilization, offer a distinct advantage.[3] Conversely, for PROTACs, the linker's flexibility and length are critical for inducing the formation of a stable ternary complex, and some degree of metabolic lability in the linker may be tolerated or even beneficial.[11][12][13] Therefore, a thorough evaluation using the experimental protocols outlined in this guide is essential for selecting the optimal linker for a specific therapeutic application.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Hydroxy-PEG16-Boc
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Hydroxy-PEG16-Boc, a common PEG linker used in bioconjugation and drug delivery research.
At its core, the disposal of any laboratory chemical is governed by its specific hazardous properties, as detailed in its Safety Data Sheet (SDS), and by local, regional, and national regulations. While this compound is not classified as a hazardous material for transportation, it must be disposed of as special waste through a licensed disposal company.
Pre-Disposal Checklist and Personal Protective Equipment (PPE)
Before initiating the disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure safety.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
It is also crucial to have access to a chemical fume hood and to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for any additional handling precautions.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that involves careful segregation, labeling, and coordination with a licensed waste disposal service.
-
Segregation: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan. It should be collected in a dedicated, properly sealed, and compatible waste container.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound" or "N-Boc-PEG16-alcohol"
-
The words "Hazardous Waste" or "Special Waste" as required by your local regulations
-
The date of accumulation
-
The name of the principal investigator and the laboratory location
-
-
Storage: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and disposal of the this compound waste.[1] Always follow their specific procedures and provide them with a copy of the SDS if requested.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive approach to the disposal of this compound not only ensures compliance with safety regulations but also fosters a culture of responsibility and safety within the laboratory. By adhering to these procedures, you contribute to the protection of both your colleagues and the environment.
References
Essential Safety and Operational Guide for Handling Hydroxy-PEG16-Boc
This guide provides immediate, essential safety, and logistical information for researchers, scientists, and drug development professionals handling Hydroxy-PEG16-Boc. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure laboratory safety and maintain experimental integrity.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for quick reference.
| Property | Value |
| CAS Number | 2592433-80-0 |
| Molecular Weight | 851.04 g/mol |
| Physical Form | Solid, semi-solid, liquid, or lump |
| Purity | ≥98% |
| Storage Temperature | Inert atmosphere, store in freezer under -20°C |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The signal word for this compound is Warning .
Adherence to the following PPE guidelines is mandatory to mitigate risks associated with handling this compound and similar Boc-protected or PEGylated compounds.
| PPE Category | Item | Specifications |
| Eye & Face Protection | Safety Goggles or Face Shield | Must provide protection against chemical splashes. A face shield should be used in combination with goggles for maximum protection[1]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use[1]. Double gloving can provide extra protection[2]. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect against skin contact[1][2]. |
| Respiratory Protection | Fume Hood or NIOSH-approved Respirator | All handling of solid and solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[1]. |
Experimental Protocol: Safe Handling Procedure
This step-by-step protocol ensures the safe handling of this compound throughout the experimental workflow.
-
Preparation:
-
Ensure all required PPE is correctly worn before handling the compound.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Prepare the workspace by clearing unnecessary items and ensuring all necessary equipment is within reach inside the fume hood.
-
-
Weighing and Transfer:
-
Dissolving:
-
Reactions:
-
All reactions involving this compound should be conducted in closed systems or within the fume hood to contain any potential vapors or aerosols[1].
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
-
Decontaminate all work surfaces and equipment after use.
-
Operational and Disposal Plan
Proper storage and disposal are critical for laboratory safety and environmental protection.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area[2].
-
The recommended storage condition is in a freezer at -20°C under an inert atmosphere.
Disposal:
-
Dispose of unused material and its container as hazardous chemical waste[2].
-
Collect all waste materials, including unused compounds, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, in a designated and clearly labeled hazardous waste container[2].
-
Do not allow the chemical to enter drains or wastewater systems[2].
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Workflow Diagrams
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
Caption: Workflow for handling this compound.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
